Product packaging for Coe-pnh2(Cat. No.:)

Coe-pnh2

Cat. No.: B12366021
M. Wt: 1207.0 g/mol
InChI Key: YJTHTAHIGLHIRW-MRKXKPBPSA-J
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Description

Coe-pnh2 is a useful research compound. Its molecular formula is C54H98Cl8N8O4 and its molecular weight is 1207.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H98Cl8N8O4 B12366021 Coe-pnh2

Properties

Molecular Formula

C54H98Cl8N8O4

Molecular Weight

1207.0 g/mol

IUPAC Name

3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride

InChI

InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;;

InChI Key

YJTHTAHIGLHIRW-MRKXKPBPSA-J

Isomeric SMILES

C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Antimycobacterial Mechanism of Action of COE-PNH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infections driven by nontuberculous mycobacteria, particularly Mycobacterium abscessus (Mab), present a formidable challenge to clinicians due to their intrinsic resistance to a wide array of antibiotics. This has spurred the search for novel therapeutic agents with unconventional mechanisms of action. One such promising candidate is COE-PNH2, a conjugated oligoelectrolyte. This technical guide provides a comprehensive overview of the mechanism of action of this compound against mycobacteria, with a focus on its dual-pronged attack on the bacterial envelope and cellular bioenergetics. Detailed experimental protocols and quantitative data are presented to support the understanding of its potent bactericidal activity and low propensity for resistance development.

Introduction

Conjugated oligoelectrolytes (COEs) are a class of synthetic molecules characterized by a modular structure that can be tailored for various therapeutic applications. This compound has emerged from this class as a potent agent against M. abscessus, a notoriously difficult-to-treat pathogen.[1] Its unique mode of action, which targets the physical and functional integrity of the mycobacterial cell envelope rather than specific enzymes, is a key attribute that contributes to its efficacy and low frequency of resistance.[1] This document collates the available scientific data to provide an in-depth technical resource for researchers engaged in the development of new antimycobacterial drugs.

Chemical Structure and Synthesis

This compound is a small amphiphilic molecule with a hydrophilic-hydrophobic-hydrophilic topology, which facilitates its interaction with lipid bilayers.[1]

Synthesis of this compound:

The synthesis of this compound involves a multi-step process. A detailed schematic of the synthesis is provided in the supplementary materials of the primary research by Zhang et al. (2024).[1] The process begins with the synthesis of the core aromatic structure, followed by the addition of the cationic side groups which are crucial for its antimicrobial activity.

Antimycobacterial Activity and Cytotoxicity

This compound exhibits potent bactericidal activity against various physiological states of M. abscessus, including replicating bacteria, non-replicating persisters, and intracellular bacteria.[1] Its efficacy is maintained in the presence of human serum albumin and even in whole blood, highlighting its potential for in vivo applications.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and cytotoxicity of this compound.

ParameterValueCell Line/StrainReference
MIC90 32 µg/mL (26 µM)M. abscessus ATCC 19977
IC50 3447 µg/mLHepG2 (human liver)
HC10 >10,000 µg/mLHuman Red Blood Cells
Selectivity Index (IC50/MIC90) >100
Frequency of Resistance <1.25 x 10⁻⁹M. abscessus

Table 1: In Vitro Activity and Cytotoxicity of this compound

Mechanism of Action

The primary mechanism of action of this compound is a dual attack on the mycobacterial cell envelope and its bioenergetic pathways. This multifaceted approach is believed to be the reason for its potent bactericidal activity and the low rate of resistance development.

Disruption of the Mycobacterial Envelope

This compound directly affects the physical and functional integrity of the complex mycobacterial cell wall. Transmission electron microscopy has revealed that treatment with this compound leads to the disruption of the mycomembrane and the cytoplasmic membrane. At higher concentrations, this disruption results in cell lysis.

Impairment of Cellular Bioenergetics

In addition to physical disruption, this compound interferes with essential bioenergetic pathways associated with the cytoplasmic membrane. This includes the inhibition of the electron transport chain, which leads to a depletion of intracellular ATP. The disruption of energy production is a critical component of its bactericidal effect, particularly against non-replicating persister cells which are metabolically less active but still require a basal level of ATP for survival.

Visualizing the Mechanism of Action

COE_PNH2_Mechanism cluster_mycobacterium Mycobacterium Mycomembrane Mycomembrane CytoplasmicMembrane Cytoplasmic Membrane ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis COE_PNH2 This compound COE_PNH2->Mycomembrane COE_PNH2->CytoplasmicMembrane Disruption COE_PNH2->ETC Inhibition

Caption: Dual mechanism of this compound against mycobacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

  • Mycobacterium abscessus (ATCC 19977) is cultured in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • A bacterial suspension is prepared and adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • The plate is incubated at 37°C for 3-5 days.

  • The MIC90 is determined as the lowest concentration of this compound that inhibits at least 90% of the visible growth of the bacteria.

Cytotoxicity Assay (HepG2 Cells)

Protocol:

  • HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound.

  • After 48 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured at 570 nm, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Hemolysis Assay

Protocol:

  • Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS).

  • A 2% (v/v) suspension of hRBCs is prepared in PBS.

  • The hRBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C.

  • The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • The HC10 value (the concentration causing 10% hemolysis) is determined.

Intracellular Killing Assay (THP-1 Macrophages)

Protocol:

  • THP-1 human monocytic cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • The differentiated macrophages are infected with M. abscessus at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Extracellular bacteria are removed by washing, and the infected cells are treated with this compound at 1x and 2x MIC.

  • After 3 days of incubation, the macrophages are lysed with 0.1% Triton X-100.

  • The intracellular bacterial load is quantified by plating serial dilutions of the lysate on 7H10 agar (B569324) plates and counting the colony-forming units (CFUs).

Intracellular_Killing_Workflow A Differentiate THP-1 monocytes with PMA B Infect macrophages with M. abscessus (MOI=10) A->B C Wash to remove extracellular bacteria B->C D Treat with this compound (1x & 2x MIC) C->D E Incubate for 3 days D->E F Lyse macrophages E->F G Plate lysate and count CFUs F->G

Caption: Workflow for the intracellular killing assay.

ATP Depletion Assay

Protocol:

  • M. abscessus cultures are grown to mid-log phase.

  • The bacterial cells are washed and resuspended in PBS.

  • This compound is added at various concentrations.

  • At specific time points, aliquots of the bacterial suspension are taken, and the cells are lysed.

  • Intracellular ATP levels are quantified using a commercial ATP bioluminescence assay kit.

  • The luminescence is measured using a luminometer, and ATP levels are normalized to the number of viable bacteria (CFU).

Conclusion

This compound represents a promising new class of antimycobacterial agents with a dual mechanism of action that circumvents conventional resistance pathways. Its ability to disrupt the mycobacterial envelope and interfere with cellular bioenergetics leads to potent bactericidal activity against both replicating and persistent forms of M. abscessus. The favorable safety profile, characterized by high selectivity for bacterial cells over mammalian cells, further underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel antimycobacterial compounds. Further research should focus on elucidating the precise molecular interactions of this compound with the mycobacterial membrane components and the specific enzymes of the electron transport chain that are inhibited.

References

An In-depth Technical Guide on the Synthesis of Aminophenyl-Coelenterazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Coe-pnh2" does not correspond to a standard chemical nomenclature found in the scientific literature. Based on the common abbreviation "Coe" for coelenterazine (B1669285) and "pnh2" likely indicating an aminophenyl functional group, this guide details a representative synthesis pathway for a plausible aminophenyl-coelenterazine analog. The methodologies presented are based on established and published synthetic routes for various coelenterazine derivatives.[1][2][3][4][5]

This technical guide provides a comprehensive overview of a feasible synthetic route for an aminophenyl-coelenterazine, a molecule of interest for researchers in bioluminescence and drug development. The synthesis is strategically divided into two main stages: the preparation of a key coelenteramine intermediate and its subsequent condensation to form the final imidazo[1,2-a]pyrazin-3(7H)-one core structure.

Part 1: Synthesis of the Key Intermediate: 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine

The cornerstone of this synthesis is the construction of a substituted coelenteramine. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently form the carbon-carbon bond between the pyrazine (B50134) core and the desired aryl group.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-benzyl-5-bromopyrazine (1 equivalent), (4-aminophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (in a 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃) (3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine.

Part 2: Synthesis of Aminophenyl-Coelenterazine

The final step in the synthesis involves the condensation of the coelenteramine intermediate with an α-ketoaldehyde. This reaction forms the characteristic imidazo[1,2-a]pyrazin-3(7H)-one core of coelenterazine.

Experimental Protocol: Condensation Reaction

  • Reaction Setup: The synthesized 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine (1 equivalent) is dissolved in a mixture of methanol (B129727) and hydrochloric acid (HCl) under an inert atmosphere.

  • Addition of α-ketoaldehyde: To this solution, (4-hydroxyphenyl)glyoxal (1.1 equivalents) is added portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by TLC or HPLC.

  • Isolation of the Product: Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether to remove any unreacted starting materials. The solid is then dried under vacuum to yield the aminophenyl-coelenterazine product, typically as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the proposed synthesis pathway. The yields are representative values based on similar reactions reported in the literature.

Step Reactants Key Reagents & Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
1 2-amino-3-benzyl-5-bromopyrazine, (4-aminophenyl)boronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/Water90-10012-2470-85
2 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine, (4-hydroxyphenyl)glyoxalHClMethanolRoom Temp.4-660-75

Visualizing the Synthesis Pathway and Experimental Workflow

To provide a clear visual representation of the processes, the following diagrams have been generated using Graphviz.

Synthesis_Pathway cluster_intermediate Part 1: Coelenteramine Synthesis cluster_final_product Part 2: Coelenterazine Formation A 2-amino-3-benzyl- 5-bromopyrazine C 5-(4-aminophenyl)-3-benzyl- 2-aminopyrazine A->C Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) B (4-aminophenyl)boronic acid B->C Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) E Aminophenyl-Coelenterazine (Final Product) C->E Condensation (HCl, Methanol) D (4-hydroxyphenyl)glyoxal D->E

Figure 1: Overall synthesis pathway for aminophenyl-coelenterazine.

Experimental_Workflow cluster_part1 Part 1 Workflow cluster_part2 Part 2 Workflow P1_Start Reaction Setup (Inert Atmosphere) P1_React Add Reagents, Solvent, Base P1_Start->P1_React P1_Heat Heat to Reflux (12-24h) P1_React->P1_Heat P1_Monitor Monitor by TLC/HPLC P1_Heat->P1_Monitor P1_Workup Cool, Evaporate, Extract P1_Monitor->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Intermediate P1_Purify->P1_Product P2_Start Dissolve Intermediate in MeOH/HCl P2_Add Add α-ketoaldehyde P2_Start->P2_Add P2_Stir Stir at RT (4-6h) P2_Add->P2_Stir P2_Monitor Monitor by TLC/HPLC P2_Stir->P2_Monitor P2_Isolate Filter Precipitate P2_Monitor->P2_Isolate P2_Wash Wash with Methanol, Ether P2_Isolate->P2_Wash P2_Dry Dry Under Vacuum P2_Wash->P2_Dry P2_Product Final Product P2_Dry->P2_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Effects of Coe-pnh2 on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Coe-pnh2" is not found in the current scientific literature. This guide utilizes the well-characterized antimicrobial peptide Melittin as a representative example to demonstrate the effects of a membrane-active agent on bacterial membranes, adhering to the requested format and technical depth. Melittin is the principal active component of bee venom and is known for its potent, broad-spectrum antimicrobial activity.[1][2][3]

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of membrane-active antimicrobial agents, using Melittin as a model for "this compound." Melittin exerts its bactericidal effects primarily by disrupting the structural and functional integrity of bacterial cell membranes.[3][4] This document details the molecular interactions leading to membrane permeabilization, summarizes key quantitative data from various studies, provides detailed experimental protocols for assessing membrane damage, and presents visual diagrams of the underlying mechanisms and workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Mechanism of Action

Melittin is a 26-residue, cationic, and amphipathic peptide. Its mechanism of action against bacterial membranes is a multi-step process that culminates in cell death through membrane disruption.

  • Electrostatic Attraction and Binding: The positively charged C-terminal region of Melittin is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Hydrophobic Insertion and Structural Change: Upon binding, the peptide undergoes a conformational change, folding into an α-helical structure. This amphipathic helix inserts into the lipid bilayer, driven by hydrophobic interactions.

  • Pore Formation: The accumulation and aggregation of Melittin peptides within the membrane lead to the formation of transmembrane pores. While several models exist, the "toroidal pore" model is widely supported for Melittin. In this model, the lipid monolayers bend inward to line the pore, creating a channel composed of both peptides and lipid headgroups. This structure disrupts the strict segregation of polar and nonpolar regions of the bilayer.

  • Membrane Depolarization and Permeabilization: The formation of these pores leads to a rapid dissipation of the transmembrane potential (depolarization). This is followed by the leakage of ions, metabolites, ATP, and larger macromolecules like proteins and nucleic acids across the compromised membrane, ultimately leading to cell lysis and death.

Signaling Pathway and Mechanism of Action Diagram

Melittin_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Membrane cluster_Intracellular Cytoplasm Melittin Melittin Binding Electrostatic Binding to Anionic Lipids Melittin->Binding Insertion Hydrophobic Insertion & α-Helix Formation Binding->Insertion Aggregation Peptide Aggregation Insertion->Aggregation Pore Toroidal Pore Formation Aggregation->Pore Depolarization Membrane Depolarization Pore->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Leakage Leakage of Ions, ATP, Metabolites Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of Melittin-induced bacterial membrane disruption.

Quantitative Data Presentation

The antimicrobial efficacy and membrane-disrupting activity of Melittin have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Antimicrobial Activity of Melittin
Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive1 - 6.41.25 - 6.4
MRSAGram-positive0.625 - 6.41.25 - 6.4
Escherichia coliGram-negative4 - 648 - 128
Pseudomonas aeruginosaGram-negative1.25 - 101.25 - 10
Klebsiella pneumoniaeGram-negative>64>128
Acinetobacter baumanniiGram-negative4 - 648 - 128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Biophysical Effects of Melittin on Membranes
ParameterMethodObservationReference
Membrane DepolarizationDiSC3(5) Fluorescence AssayRapid increase in fluorescence, indicating loss of membrane potential.
Membrane PermeabilizationPropidium Iodide (PI) / SYTOX Green UptakeDose-dependent increase in PI/SYTOX fluorescence, indicating compromised membrane integrity.
ATP LeakageBioluminescence AssaySignificant increase in extracellular ATP, confirming pore formation.
Pore FormationEllipsometry & Laser Scanning MicroscopyFormation of pores occupying ~40% of the bilayer.
Biofilm InhibitionCrystal Violet AssayUp to 87% inhibition of biofilm formation.
Biofilm EradicationCrystal Violet AssayUp to 80% eradication of mature biofilms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of membrane-active agents. The following are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension to a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.

  • Preparation of Melittin Dilutions:

    • Prepare a stock solution of Melittin in a suitable solvent (e.g., sterile water or PBS).

    • Perform twofold serial dilutions of the Melittin stock solution in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.5 to 128 µg/mL).

  • Incubation and Analysis:

    • Add the prepared bacterial inoculum to each well containing the Melittin dilutions.

    • Include a positive control (bacteria without Melittin) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of Melittin that completely inhibits visible bacterial growth.

Cytoplasmic Membrane Depolarization Assay

This protocol utilizes the membrane potential-sensitive fluorescent dye DiSC3(5).

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them three times with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

    • Resuspend the cells in the same buffer to an OD600 of approximately 0.05-0.1.

  • Dye Loading and Signal Stabilization:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-1 µM.

    • Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K+ concentrations.

    • Incubate in the dark at room temperature until the fluorescence signal stabilizes (this indicates the dye has fully partitioned into the polarized membranes and self-quenched).

  • Measurement:

    • Place the cell suspension in a fluorometer cuvette.

    • Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

    • Add Melittin at the desired concentration and immediately begin recording the change in fluorescence over time.

    • An increase in fluorescence indicates the release of the dye from the membrane due to depolarization.

Outer and Inner Membrane Permeabilization Assays

These assays use fluorescent probes that are typically membrane-impermeable.

  • Outer Membrane Permeability (for Gram-negative bacteria):

    • Use the fluorescent probe 1-N-phenylnaphthylamine (NPN).

    • Prepare bacterial cells as in the depolarization assay.

    • Add NPN to a final concentration of 10 µM.

    • Record the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).

    • Add Melittin. An increase in fluorescence occurs as NPN enters the disrupted outer membrane and partitions into the phospholipid environment.

  • Inner (Cytoplasmic) Membrane Permeability:

    • Use fluorescent probes like Propidium Iodide (PI) or SYTOX Green.

    • Prepare bacterial cells and add the probe (e.g., 0.5 µM SYTOX Green).

    • Record baseline fluorescence (SYTOX Green Ex: ~480 nm, Em: ~522 nm; PI Ex: ~535 nm, Em: ~617 nm).

    • Add Melittin. A significant increase in fluorescence indicates that the probe has crossed the compromised inner membrane and bound to intracellular nucleic acids.

ATP Leakage Assay

This protocol measures the release of intracellular ATP into the supernatant.

  • Cell Preparation:

    • Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).

    • Resuspend the cells in the buffer to a defined concentration.

  • Treatment and Sample Collection:

    • Incubate the cell suspension with Melittin at various concentrations for a defined period (e.g., 30 minutes).

    • Centrifuge the samples to pellet the bacteria.

    • Carefully collect the supernatant, which contains any leaked extracellular ATP.

  • ATP Measurement:

    • Use a commercial ATP bioluminescence assay kit (e.g., luciferin/luciferase-based).

    • Add the supernatant to the assay reagent according to the manufacturer's instructions.

    • Measure the resulting luminescence using a luminometer.

    • The amount of ATP is quantified by comparing the luminescence to a standard curve generated with known ATP concentrations. An increase in extracellular ATP relative to untreated controls indicates membrane disruption.

Mandatory Visualizations

Experimental Workflow for Membrane Integrity Assessment

Experimental_Workflow cluster_Prep Preparation cluster_Assays Parallel Assays cluster_Analysis Data Acquisition & Analysis Culture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Depol Membrane Depolarization (DiSC3-5 Assay) Resuspend->Depol Perm Membrane Permeabilization (SYTOX/PI Assay) Resuspend->Perm Leak ATP Leakage (Luminescence Assay) Resuspend->Leak Fluorescence Record Fluorescence (Time-course/Endpoint) Depol->Fluorescence Perm->Fluorescence Luminescence Measure Luminescence Leak->Luminescence Analysis Data Analysis & Quantification Fluorescence->Analysis Luminescence->Analysis Logical_Relationships Initial_Binding Peptide Binds to Bacterial Surface Membrane_Insertion Peptide Inserts into Lipid Bilayer Initial_Binding->Membrane_Insertion Pore_Formation Pore Formation (Toroidal Model) Membrane_Insertion->Pore_Formation Ion_Imbalance Loss of Ion Gradient (Depolarization) Pore_Formation->Ion_Imbalance Metabolite_Leakage Leakage of Small Molecules & ATP Ion_Imbalance->Metabolite_Leakage Macromolecule_Leakage Leakage of Proteins & Nucleic Acids Metabolite_Leakage->Macromolecule_Leakage Cell_Lysis Cell Lysis & Death Macromolecule_Leakage->Cell_Lysis

References

Foundational Research on Conjugated Oligoelectrolytes in Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics. Conjugated oligoelectrolytes (COEs) have emerged as a promising class of synthetic antimicrobials with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] This technical guide provides an in-depth overview of the foundational research on COEs in antibiotics, focusing on their core mechanism of action, structure-activity relationships, and key experimental methodologies. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed protocols for the synthesis of representative COEs and for critical biological assays are provided to facilitate further research and development in this area. Furthermore, key pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding of the principles discussed.

Introduction to Conjugated Oligoelectrolytes (COEs)

COEs are a class of synthetic molecules characterized by a conjugated hydrophobic core and ionic pendant groups.[3] This amphiphilic nature allows them to spontaneously intercalate into the lipid bilayers of bacterial cell membranes.[4] Initially investigated for their applications in bioelectronics, certain COEs were serendipitously discovered to exhibit potent antimicrobial properties.[5] Unlike many traditional antibiotics that target specific metabolic pathways, COEs primarily act on the bacterial cell membrane, a mechanism to which bacteria are less likely to develop resistance. Their modular structure allows for systematic modifications to fine-tune their antimicrobial efficacy and selectivity, making them a highly adaptable platform for antibiotic development.

Mechanism of Action

Initial hypotheses suggested that COEs function by forming pores in the bacterial membrane, leading to cell lysis. However, more recent and detailed studies indicate a more complex mechanism of action centered on membrane restructuring and lipid redistribution .

Key aspects of the COE mechanism of action include:

  • Membrane Intercalation: The hydrophobic core of the COE inserts into the lipid bilayer, while the ionic side chains remain at the membrane-water interface.

  • Lipid Domain Reorganization: COE insertion leads to the reorganization of membrane lipids, causing the formation of regions with increased fluidity. In some bacteria, this manifests as the overproduction of regions of increased fluidity (RIFs).

  • Vesicle Formation: In Gram-negative bacteria like E. coli, treatment with certain COEs results in the formation of micrometer-sized membrane vesicles.

  • Disruption of Membrane-Associated Processes: By altering the physical properties of the membrane, COEs disrupt essential membrane-associated functions such as respiration, ATP synthesis, and cell division.

This mechanism of inducing membrane chaos, rather than simple puncture, represents a significant departure from many conventional membrane-active antibiotics.

COE_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_disrupted_membrane Disrupted Membrane Lipid_Bilayer Ordered Lipid Bilayer Disordered_Lipids Lipid Domain Reorganization (RIFs) Lipid_Bilayer->Disordered_Lipids Membrane Restructuring Vesiculation Membrane Vesiculation Lipid_Bilayer->Vesiculation Membrane_Proteins Membrane Proteins (Respiration, ATP Synthesis) Dysfunctional_Proteins Dysfunctional Membrane Proteins Membrane_Proteins->Dysfunctional_Proteins Functional Disruption COE Conjugated Oligoelectrolyte COE->Lipid_Bilayer Intercalation Cell_Death Bacterial Cell Death Disordered_Lipids->Cell_Death Loss of Integrity Vesiculation->Cell_Death Loss of Contents Dysfunctional_Proteins->Cell_Death Metabolic Collapse

Mechanism of action of conjugated oligoelectrolytes on bacterial membranes.

Structure-Activity Relationships (SAR)

The antimicrobial activity and selectivity of COEs are highly dependent on their molecular structure. Key structural features that influence their biological activity include:

  • Hydrophobicity: The hydrophobicity of the conjugated core and the alkyl chains on the cationic groups is a critical factor. Increased hydrophobicity generally leads to greater association with bacterial cells and enhanced antimicrobial potency. However, excessive hydrophobicity can also increase toxicity towards mammalian cells.

  • Molecular Dimensions: The length of the conjugated backbone and the linkers between the core and the cationic sites impact how the COE inserts into the membrane. A mismatch between the COE's length and the thickness of the bacterial membrane can lead to greater disruption.

  • Cationic Groups: The nature of the cationic groups (e.g., quaternary ammonium, pyridinium, amidine) influences the electrostatic interactions with the negatively charged components of the bacterial cell envelope.

A systematic investigation of distyrylbenzene-based COEs revealed that subtle changes in the length of the linker and the terminal alkyl chains can significantly affect the balance between antimicrobial efficacy and mammalian cell cytotoxicity. For instance, COE2-3C-C4butyl was identified as an optimal structure with a low MIC against E. coli and minimal cytotoxicity and hemolytic activity.

Quantitative Data

The following tables summarize key quantitative data from foundational studies on the antimicrobial and cytotoxic properties of various COEs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative COEs against Various Bacteria

COETarget BacteriumMIC (µg/mL)Reference
COE2-3C-C4butylE. coli K124
COE-D8E. coli4
COE-D8E. faecalis4
COE-D4E. coli128
COE-PNH2M. abscessus32
Compound 1b (amidine-based)P. aeruginosa2

Table 2: Cytotoxicity and Hemolytic Activity of Representative COEs

COECell LineIC50 (µg/mL)Hemolytic Activity (HC50, µg/mL)Reference
COE2-3C-C4butylHepG2>1024>1024
COE2-3C-C4hexylHepG2-53
Compound 1b (amidine-based)HepG21024-
This compound->128-

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of COEs.

Synthesis of a Representative COE (COE2-3C-C4butyl)

The synthesis of distyrylbenzene-based COEs typically involves a Suzuki cross-coupling reaction to form the conjugated backbone, followed by quaternization to introduce the cationic groups.

COE_Synthesis_Workflow Start Starting Materials (Aryl Halide & Boronic Acid) Suzuki Suzuki Cross-Coupling (Pd Catalyst, Base) Start->Suzuki Intermediate Neutral Conjugated Intermediate Suzuki->Intermediate Quaternization Quaternization (Alkyl Halide) Intermediate->Quaternization Final_COE Cationic COE Quaternization->Final_COE Purification Purification (Chromatography, Recrystallization) Final_COE->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End Final Product Characterization->End

General workflow for the synthesis of a cationic conjugated oligoelectrolyte.

Protocol:

  • Suzuki Cross-Coupling:

    • In a reaction vessel under an inert atmosphere (e.g., argon), combine the aryl dihalide (e.g., a dibrominated distyrylbenzene (B1252955) precursor) and the appropriate boronic acid or ester.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Dissolve the reactants in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the neutral conjugated intermediate.

  • Quaternization:

    • Dissolve the purified intermediate in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone).

    • Add an excess of the desired alkyl halide (e.g., 1-bromobutane (B133212) for the butyl chains and a bromo-functionalized tertiary amine for the cationic precursor).

    • Heat the mixture under reflux and stir for an extended period (e.g., 24-48 hours).

    • Monitor the reaction for the formation of a precipitate, which is the quaternized COE.

    • Collect the solid product by filtration, wash with a non-polar solvent to remove unreacted starting materials, and dry under vacuum.

  • Purification and Characterization:

    • Further purify the final COE by recrystallization or dialysis if necessary.

    • Characterize the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Serial Dilution of COE:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the COE in the broth medium. The concentration range should span the expected MIC value.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the COE dilutions.

    • Include a positive control (bacteria in broth without COE) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the COE that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Assay Setup:

    • Prepare flasks or tubes containing a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in broth medium.

    • Add the COE at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the COE.

  • Time-Course Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀(CFU/mL) versus time for each COE concentration and the control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the COE in cell culture medium and add them to the wells containing the cells.

    • Include a vehicle control (cells with medium and the solvent used for the COE) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the plate for a specified period (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the COE that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the logarithm of the COE concentration.

Hemolytic Activity Assay

This assay assesses the lytic effect of a compound on red blood cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood and centrifuge to pellet the RBCs.

    • Wash the RBCs several times with PBS until the supernatant is clear.

    • Resuspend the RBCs in PBS to a final concentration of, for example, 2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the COE in PBS.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100, which causes complete lysis).

  • Incubation and Centrifugation:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each COE concentration relative to the positive control. The HC50 value is the concentration that causes 50% hemolysis.

Conclusion and Future Perspectives

Conjugated oligoelectrolytes represent a versatile and promising platform for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Their unique mechanism of action, which involves the disruption of bacterial membrane integrity through lipid reorganization, offers a potential advantage in circumventing existing resistance mechanisms. The ability to systematically tune their structure to optimize antimicrobial activity while minimizing toxicity provides a clear path for future drug development efforts. The experimental protocols and foundational data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and critical field. Future research will likely focus on further elucidating the molecular details of COE-membrane interactions, exploring novel COE architectures with enhanced selectivity, and advancing lead compounds through preclinical and clinical development.

References

Key Researchers and Institutions Behind the Development of Coe-pnh2

Author: BenchChem Technical Support Team. Date: December 2025

The development of the promising anti-mycobacterial agent, Coe-pnh2, was spearheaded by a collaborative team primarily from the National University of Singapore (NUS) . The principal investigators leading this research were Professor Guillermo C. Bazan and Ms. Kaixi Zhang .[1]

Professor Bazan is affiliated with the Department of Chemistry and the Institute for Functional Intelligent Materials (I-FIM) at NUS. Ms. Zhang was also associated with the Department of Chemistry at NUS during the core research period.[1] Their work, in conjunction with a broader team of researchers, was published in the prestigious journal Science Translational Medicine, bringing to light the potential of this compound in combating multidrug-resistant mycobacterial infections.

The research team also included collaborators from other institutions, highlighting the multidisciplinary nature of the project. These included scientists from the Center for Polymers and Organic Solids at the University of California, Santa Barbara, and the Lee Kong Chian School of Medicine at Nanyang Technological University, among others.[1]

This in-depth technical guide consolidates the key findings related to this compound, presenting the quantitative data in structured tables, detailing the experimental protocols, and visualizing the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound against Mycobacterium abscessus

ParameterValueNotes
Minimum Inhibitory Concentration (MIC) 1xExhibited bacteriostatic activity.
Bactericidal Concentration 2x MICResulted in a 4 log10 reduction in colony-forming units (CFUs) by day 4.
4x MICLed to complete eradication of bacilli by day 3 (<100 CFU/ml).
Activity against Intracellular M. abscessus 1x MICInhibited the growth of intracellular bacilli.
2x MICKilled intracellular M. abscessus, with a 2.4 log10 CFU reduction compared to the untreated control.[2]
Frequency of Resistance < 1.25 x 10⁻⁹Low propensity for resistance development.[1]

Table 2: In Vivo Efficacy and Safety of this compound in a Mouse Model of M. abscessus Lung Infection

ParameterDosageOutcome
Efficacy 2.5 mg/kg (QOD)Statistically significant reduction in bacterial load in the lungs compared to the vehicle control.
5 mg/kg (QOD)Further significant reduction in bacterial load, demonstrating a dose-dependent effect.
Safety 10 mg/kg (single i.v. dose)No observable weight loss or signs of toxicity.
20 mg/kg (single i.v. dose)Well-tolerated with no adverse effects noted.

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate this compound.

Determination of Minimum Inhibitory Concentration (MIC)
  • M. abscessus Culture: Mycobacterium abscessus (ATCC 19977, smooth morphotype) was cultured at 37°C in Middlebrook 7H9 liquid medium supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).

  • Preparation of this compound: A stock solution of this compound was prepared in sterile deionized water and serially diluted in a 96-well microplate.

  • Inoculation: A mid-logarithmic phase culture of M. abscessus was diluted to a final concentration of 5 x 10⁵ CFU/ml and added to the wells containing the this compound dilutions.

  • Incubation: The microplate was incubated at 37°C for 3-5 days.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that visually inhibited bacterial growth.

Kill-Kinetics Assay
  • M. abscessus Culture: A mid-logarithmic phase culture of M. abscessus was prepared as described for the MIC assay.

  • Drug Exposure: The bacterial culture was exposed to this compound at concentrations of 1x, 2x, and 4x the MIC. A no-drug control was also included.

  • Sampling: Aliquots were taken from each culture at specified time points (e.g., 0, 1, 2, 3, and 4 days).

  • CFU Enumeration: The aliquots were serially diluted in fresh medium and plated on Middlebrook 7H10 agar (B569324) plates supplemented with OADC. The plates were incubated at 37°C for 5-7 days, after which the colonies were counted to determine the number of viable bacteria (CFU/ml).

In Vitro Intracellular Efficacy Model
  • Cell Culture: THP-1 human monocytic cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated THP-1 macrophages were infected with M. abscessus at a multiplicity of infection (MOI) of 10 for 3 hours.

  • Antibiotic Treatment: Extracellular bacteria were removed by washing, and the infected cells were treated with this compound at 1x and 2x the MIC.

  • Lysis and Plating: At specified time points (e.g., 0, 1, 2, and 3 days), the infected macrophages were lysed with a solution of 0.1% Triton X-100 to release the intracellular bacteria. The lysate was then serially diluted and plated on 7H10 agar to determine the intracellular bacterial load.

In Vivo Mouse Model of Lung Infection
  • Animal Model: C3HeB/FeJ mice were used for the acute lung infection model.

  • Immunosuppression: Mice received a daily injection of dexamethasone (B1670325) for one week prior to infection and throughout the experiment to establish a robust infection.

  • Infection: Mice were infected intranasally with M. abscessus.

  • Treatment: Treatment with this compound (2.5 mg/kg or 5 mg/kg, administered every other day via the intratracheal route) or a vehicle control was initiated one day post-infection.

  • Outcome Assessment: At the end of the treatment period, mice were euthanized, and the lungs were harvested, homogenized, and plated on 7H10 agar to determine the bacterial burden.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.

Coe_pnh2_Mechanism_of_Action cluster_mycobacterium Mycobacterium abscessus Mycomembrane Mycomembrane Bacterial_Cell Bacterial Cell Integrity Mycomembrane->Bacterial_Cell Structural Integrity Mycomembrane->Bacterial_Cell Compromised Cytoplasmic_Membrane Cytoplasmic Membrane Bioenergetic_Pathways Essential Bioenergetic Pathways Cytoplasmic_Membrane->Bioenergetic_Pathways Location of Bioenergetic_Pathways->Bacterial_Cell Maintains Bioenergetic_Pathways->Bacterial_Cell Inhibited Bacterial Death Bacterial Death Bacterial_Cell->Bacterial Death Coe_pnh2 This compound Coe_pnh2->Mycomembrane Disrupts Physical Integrity Coe_pnh2->Cytoplasmic_Membrane Disrupts Functional Integrity

Caption: Dual mechanism of action of this compound against M. abscessus.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination Kill_Kinetics Kill-Kinetics Assay MIC->Kill_Kinetics Intracellular_Assay Intracellular Efficacy (THP-1 Macrophages) Kill_Kinetics->Intracellular_Assay Resistance_Frequency Resistance Frequency Determination Intracellular_Assay->Resistance_Frequency Evaluation Preclinical Evaluation Resistance_Frequency->Evaluation Toxicity Safety/Toxicity Studies (Single Dose) Efficacy Efficacy in Mouse Lung Infection Model Toxicity->Efficacy Efficacy->Evaluation Start This compound Synthesis and Characterization Start->MIC Start->Toxicity

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for COE-PNH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COE-PNH2 is a novel conjugated oligoelectrolyte (COE) with potent antimicrobial activity against Mycobacterium abscessus (M. abscessus), a notoriously difficult-to-treat nontuberculous mycobacterium. This document provides detailed application notes and laboratory protocols for the utilization of this compound in a research setting. This compound demonstrates a dual mechanism of action, disrupting the bacterial cell envelope and interfering with essential bioenergetic pathways.[1][2][3] It is effective against replicating, non-replicating, and intracellular forms of M. abscessus and exhibits a low propensity for resistance development.[2][4]

Mechanism of Action

This compound exerts its bactericidal effect through a two-pronged attack on the physical and functional integrity of the M. abscessus envelope. It is believed to intercalate into both the mycomembrane and the cytoplasmic membrane. This disruption of the membrane integrity leads to a breakdown of essential bioenergetic pathways, ultimately resulting in bacterial cell death. This multi-target mechanism is likely responsible for its potent bactericidal activity and the low frequency of observed resistance.

COE_PNH2_Mechanism cluster_Mab Mycobacterium abscessus Mycomembrane Mycomembrane Bioenergetic_Pathways Bioenergetic_Pathways Mycomembrane->Bioenergetic_Pathways Disruption Cytoplasmic_Membrane Cytoplasmic_Membrane Cytoplasmic_Membrane->Bioenergetic_Pathways Disruption Cell_Death Cell_Death Bioenergetic_Pathways->Cell_Death Inhibition COE_PNH2 COE_PNH2 COE_PNH2->Mycomembrane Targets COE_PNH2->Cytoplasmic_Membrane Targets

Caption: Dual mechanism of this compound targeting the M. abscessus cell envelope.

Data Presentation

In Vitro Activity of this compound
Parameter Organism/Cell Line Value Reference
MIC90 M. abscessus ATCC 1997732 µg/mL (26 µM)
Frequency of Resistance M. abscessus< 1.25 x 10-9
Cytotoxicity (IC50) HepG2 cells3447 µg/mL
Hemolysis Human Red Blood Cells< 10% at 10,000 µg/mL
Selectivity Index (IC50/MIC90) -> 100
In Vivo Efficacy of this compound in a Mouse Model of Lung Infection
Treatment Group Dose Route Log10 CFU Reduction (vs. Vehicle) Reference
This compound2.5 mg/kgIntratracheal2.1
This compound5 mg/kgIntratracheal2.5
Amikacin (B45834) (AMK)5 mg/kgIntratracheal0.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods for M. abscessus.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)

  • M. abscessus strain (e.g., ATCC 19977)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% OADC (Oleic Albumin Dextrose Catalase)

  • 96-well microtiter plates

  • Incubator at 37°C

Procedure:

  • Prepare a bacterial suspension of M. abscessus in CAMHB, adjusted to a McFarland standard of 0.5.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 3-5 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Workflow Start Start Prepare_Bacterial_Suspension Prepare M. abscessus Suspension (0.5 McFarland) Start->Prepare_Bacterial_Suspension Dilute_Inoculum Dilute to 5x10^5 CFU/mL Prepare_Bacterial_Suspension->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 3-5 days Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kill-Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Log-phase culture of M. abscessus

  • CAMHB with 5% OADC

  • Sterile culture tubes

  • Shaking incubator at 37°C

  • Plates for colony forming unit (CFU) enumeration (e.g., Middlebrook 7H11 agar)

Procedure:

  • Grow M. abscessus to early-log phase (OD600 of ~0.2-0.4).

  • Dilute the culture to a starting inoculum of ~106 CFU/mL in multiple tubes containing fresh CAMHB.

  • Add this compound to the tubes at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate on agar (B569324) for CFU counting.

  • Incubate the plates at 37°C for 5-7 days and count the colonies.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Intracellular Killing Assay

This protocol assesses the ability of this compound to kill M. abscessus residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • M. abscessus opsonized with human serum

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Amikacin (to kill extracellular bacteria)

  • Sterile water for cell lysis

  • Plates for CFU enumeration

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 24-48 hours.

  • Infect the macrophages with opsonized M. abscessus at a multiplicity of infection (MOI) of 10:1 for 3-4 hours.

  • Wash the cells with PBS to remove extracellular bacteria and add fresh medium containing amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.

  • Wash the cells again and add fresh medium containing various concentrations of this compound (e.g., 1x, 2x MIC).

  • Incubate for desired time points (e.g., 24, 48, 72 hours).

  • At each time point, wash the cells, lyse them with sterile water, and plate serial dilutions of the lysate to determine intracellular CFU.

  • Compare the CFU counts from this compound-treated wells to untreated control wells.

In Vivo Efficacy in a Mouse Model of Acute Lung Infection

This is a representative protocol and must be adapted and approved by the institution's animal care and use committee.

Materials:

  • C3HeB/FeJ mice (or other appropriate strain)

  • M. abscessus inoculum

  • This compound formulation for intratracheal or intranasal delivery

  • Anesthesia

  • Surgical/dosing equipment

  • Homogenizer for lung tissue

Procedure:

  • Anesthetize the mice.

  • Infect the mice via intranasal or intratracheal instillation with a defined inoculum of M. abscessus.

  • After a set period to establish infection (e.g., 24 hours), begin treatment with this compound or vehicle control. Dosing regimen (e.g., daily, every other day) and route (e.g., intratracheal) should be predetermined.

  • Monitor the mice for signs of distress and body weight changes throughout the experiment.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions to determine the bacterial load (CFU) per lung.

  • Compare the lung CFU counts between the this compound-treated and vehicle control groups.

InVivo_Workflow Start Start Anesthetize Anesthetize Mice Start->Anesthetize Infect Infect with M. abscessus (Intranasal/Intratracheal) Anesthetize->Infect Establish_Infection Allow Infection to Establish (e.g., 24 hours) Infect->Establish_Infection Treatment Administer this compound or Vehicle (Defined Regimen) Establish_Infection->Treatment Monitor Monitor Mice Daily (Weight, Clinical Signs) Treatment->Monitor Euthanize Euthanize at Endpoint Monitor->Euthanize Harvest_Lungs Aseptically Harvest Lungs Euthanize->Harvest_Lungs Homogenize_Plate Homogenize and Plate for CFU Harvest_Lungs->Homogenize_Plate Analyze_Data Compare CFU between Treatment and Control Groups Homogenize_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy testing in a mouse lung infection model.

References

Application Notes and Protocols for Coe-pnh2 in the Treatment of Nontuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical application of Coe-pnh2, a novel conjugated oligoelectrolyte, in the treatment of nontuberculous mycobacteria (NTM) infections, with a primary focus on Mycobacterium abscessus. The provided protocols are based on published research and are intended to guide further investigation and development of this promising anti-mycobacterial agent.

Introduction

Nontuberculous mycobacteria are a group of opportunistic pathogens that can cause chronic and debilitating lung infections, particularly in individuals with pre-existing lung conditions.[1][2] Treatment of NTM infections is challenging due to the intrinsic resistance of these organisms to many conventional antibiotics.[3][4] this compound has emerged as a potential therapeutic agent, demonstrating potent bactericidal activity against M. abscessus, including replicating, non-replicating, and intracellular forms.[3] Its unique dual mechanism of action, involving the disruption of the bacterial membrane and essential bioenergetic pathways, contributes to its efficacy and low propensity for resistance development.

Mechanism of Action

This compound exerts its bactericidal effect through a two-pronged attack on the mycobacterial cell. This dual mechanism is a key factor in its potency and the low observed frequency of resistance.

  • Bacterial Membrane Disruption: this compound, as a conjugated oligoelectrolyte, is designed to interact with and disrupt the integrity of the bacterial cell envelope. This leads to increased membrane permeability and subsequent cell death.

  • Obstruction of Bioenergetic Pathways: In addition to physical disruption of the membrane, this compound interferes with vital bioenergetic pathways within the mycobacteria. This metabolic disruption further contributes to the bactericidal activity of the compound.

Mechanism of Action of this compound against Nontuberculous Mycobacteria This compound This compound NTM_Cell Nontuberculous Mycobacteria Cell This compound->NTM_Cell Targets Membrane_Disruption Bacterial Membrane Disruption NTM_Cell->Membrane_Disruption Induces Bioenergetic_Pathway_Obstruction Obstruction of Bioenergetic Pathways NTM_Cell->Bioenergetic_Pathway_Obstruction Induces Cell_Death Bactericidal Effect Membrane_Disruption->Cell_Death Bioenergetic_Pathway_Obstruction->Cell_Death Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Suspension Prepare M. abscessus Suspension (0.5 McFarland) Start->Prepare_Suspension Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Prepare_Suspension->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 3-5 Days Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with no Visible Growth) Incubate->Read_MIC End End Read_MIC->End Workflow for Intracellular Activity Assay Start Start Differentiate_Cells Differentiate THP-1 Cells into Macrophages Start->Differentiate_Cells Infect_Cells Infect Macrophages with M. abscessus Differentiate_Cells->Infect_Cells Remove_Extracellular Remove Extracellular Bacteria (Wash and Amikacin Treatment) Infect_Cells->Remove_Extracellular Treat_Cells Treat with this compound Remove_Extracellular->Treat_Cells Incubate Incubate for 3 Days Treat_Cells->Incubate Lyse_Cells Lyse Macrophages Incubate->Lyse_Cells Enumerate_CFU Enumerate Intracellular CFU Lyse_Cells->Enumerate_CFU End End Enumerate_CFU->End

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Coe-pnh2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic resistance is a global health crisis, necessitating the development of novel antimicrobial agents with unique mechanisms of action that are less prone to resistance development. Coe-pnh2, a conjugated oligoelectrolyte (COE), has emerged as a promising candidate, particularly against intrinsically resistant nontuberculous mycobacteria such as Mycobacterium abscessus (Mab).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study antibiotic resistance mechanisms and as a potential therapeutic agent.

This compound is an amphiphilic small molecule characterized by a hydrophilic-hydrophobic-hydrophilic structure, which facilitates its interaction with biological membranes. Its primary mode of action involves a dual attack on the bacterial envelope. It disrupts the physical and functional integrity of both the mycomembrane and the cytoplasmic membrane. This multi-targeted approach affects essential bioenergetic pathways and is believed to be the reason for its low propensity to induce bacterial resistance.

Key Features of this compound

  • Broad-Spectrum Activity: While extensively studied against M. abscessus, COEs as a class have shown activity against a range of clinically relevant Gram-positive and Gram-negative pathogens.

  • Efficacy Against Persister Cells: this compound is effective against replicating, non-replicating persisters, and intracellular forms of M. abscessus.

  • Low Resistance Profile: Studies have shown a very low frequency of spontaneous resistance to this compound (below 1.25 × 10⁻⁹), with no detectable resistance emerging after serial passaging.

  • Favorable Safety Profile: this compound demonstrates low cytotoxicity against mammalian cells and is non-hemolytic at concentrations well above its effective antimicrobial concentrations.

  • In Vivo Efficacy: The compound has been shown to be well-tolerated and effective in a mouse model of M. abscessus lung infection.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and safety profile of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound against Mycobacterium abscessus

StrainMIC₉₀ (μg/mL)Reference
M. abscessus ATCC 1997732

Table 2: Bactericidal Activity of this compound against M. abscessus

ConcentrationTime PointLog₁₀ CFU ReductionReference
2 x MICDay 44
4 x MICDay 3Complete eradication (<100 CFU/mL)

Table 3: Intracellular Activity of this compound against M. abscessus in THP-1 Macrophages

ConcentrationTime PointLog₁₀ CFU Reduction (vs. untreated)Reference
1 x MICDay 31.4
2 x MICDay 32.4

Table 4: Cytotoxicity and Hemolytic Activity of this compound

AssayCell LineValueSelectivity Index (IC₅₀/MIC₉₀)Reference
Cytotoxicity (IC₅₀)HepG23447 μg/mL>100
Hemolysis (HC₁₀)Human Red Blood Cells>10,000 μg/mLNot Applicable

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. abscessus.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • M. abscessus culture (e.g., ATCC 19977)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of M. abscessus in 7H9 broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in 7H9 broth.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 3-5 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Kill-Kinetics Assay

This assay evaluates the bactericidal activity of this compound over time.

Materials:

  • This compound

  • Log-phase culture of M. abscessus

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H10 agar (B569324) plates with 10% OADC

  • Sterile saline or PBS with 0.05% Tween 80

Procedure:

  • Inoculate M. abscessus into 7H9 broth at a starting density of approximately 1 x 10⁶ CFU/mL.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 3, 4, and 7 days), collect aliquots from each culture.

  • Prepare serial dilutions of the aliquots in sterile saline or PBS with Tween 80.

  • Plate the dilutions onto 7H10 agar plates.

  • Incubate the plates at 37°C for 5-7 days, until colonies are visible.

  • Count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.

Intracellular Activity Assay

This protocol assesses the ability of this compound to kill M. abscessus residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. abscessus culture

  • This compound

  • Amikacin (B45834) (for killing extracellular bacteria)

  • Sterile water for cell lysis

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Infect the macrophages with M. abscessus at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria and then treat with amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.

  • Wash the cells again and add fresh RPMI medium containing different concentrations of this compound (e.g., 1x and 2x MIC).

  • Incubate the infected cells for up to 3 days.

  • At desired time points, wash the cells and lyse them with sterile water to release intracellular bacteria.

  • Serially dilute the lysate and plate on 7H10 agar to determine the intracellular CFU count.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Coe_pnh2_Mechanism cluster_bacteria Mycobacterium abscessus Mycomembrane Mycomembrane CytoplasmicMembrane Cytoplasmic Membrane Bioenergetics Essential Bioenergetic Pathways CytoplasmicMembrane->Bioenergetics dependent on CytoplasmicMembrane->Bioenergetics Disruption leads to pathway failure BacterialDeath Bacterial Death Bioenergetics->BacterialDeath Coe_pnh2 This compound Coe_pnh2->Mycomembrane Disrupts physical and functional integrity Coe_pnh2->CytoplasmicMembrane Disrupts physical and functional integrity

Caption: Proposed dual-action mechanism of this compound against M. abscessus.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC 1. MIC Determination (vs. M. abscessus) KillKinetics 2. Kill-Kinetics Assay (Bactericidal Activity) MIC->KillKinetics Intracellular 3. Intracellular Activity (THP-1 Macrophages) KillKinetics->Intracellular Cytotoxicity 4. Cytotoxicity Assays (e.g., HepG2) Intracellular->Cytotoxicity Resistance 5. Resistance Frequency & Serial Passaging Cytotoxicity->Resistance Toxicity 6. In Vivo Tolerance (Mouse Model) Efficacy 7. Efficacy Study (Mab Lung Infection Model) Toxicity->Efficacy cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Proceed if favorable in vitro profile

Caption: Step-wise workflow for evaluating this compound as an antimicrobial agent.

References

Application Notes and Protocols: Coe-pnh2 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coe-pnh2 is a novel synthetic antimicrobial agent belonging to the class of conjugated oligoelectrolytes (COEs). It has demonstrated significant bactericidal activity, particularly against notoriously difficult-to-treat nontuberculous mycobacteria, such as Mycobacterium abscessus (Mab). The escalating threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including combination therapies that can enhance efficacy, reduce the likelihood of resistance development, and lower required dosages of individual agents. This compound, with its unique mechanism of action, presents a promising candidate for use in combination with existing antibiotics.

The primary mechanism of action for this compound is a dual attack on the bacterial cell.[1][2] It disrupts the physical integrity of the bacterial membrane and simultaneously obstructs essential bioenergetic pathways.[1][2] This multifaceted approach is effective against both replicating and dormant forms of M. abscessus and is associated with a low frequency of resistance development.[1]

Recent research has highlighted the potential of this compound as an antibiotic adjuvant. Studies have shown that this compound acts synergistically with certain antibiotics and additively with others, enhancing their overall antimicrobial effect against M. abscessus. This suggests that incorporating this compound into treatment regimens could overcome existing drug resistance and improve patient outcomes.

These application notes provide a summary of the known synergistic interactions of this compound, detailed protocols for assessing antibiotic synergy, and a visualization of its mechanism of action.

Data Presentation: this compound Combination Therapy

The following tables summarize the observed interactions between this compound and other antibiotics against Mycobacterium abscessus.

Table 1: Qualitative Summary of this compound Interactions with First-Line Antibiotics

AntibioticClassInteraction with this compound
Amikacin (B45834) (AMK)AminoglycosideSynergistic
Imipenem (B608078) (IPM)CarbapenemSynergistic
Clarithromycin (CLR)MacrolideAdditive
Linezolid (LZD)OxazolidinoneAdditive

Note: This information is based on initial findings. Quantitative data from checkerboard assays (i.e., Fractional Inhibitory Concentration Index - FICI) for this compound combinations were not publicly available in the referenced literature. The following table provides an example of how such data would be presented.

Table 2: Example Quantitative Synergy Data Presentation (Checkerboard Assay - FICI Values)

CombinationTest OrganismMIC of Agent A Alone (µg/mL)MIC of Agent B Alone (µg/mL)MIC of Agent A in Combination (µg/mL)MIC of Agent B in Combination (µg/mL)FICIInterpretation
Imipenem + AmikacinP. aeruginosa256512140.011Synergy
Ciprofloxacin + AmikacinA. baumannii>32>32>32>32>1Indifference

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.

Signaling Pathways and Experimental Workflows

dot

Coe_pnh2_Mechanism cluster_membrane Mycobacterial Cell Envelope Mycomembrane Mycomembrane CytoplasmicMembrane Cytoplasmic Membrane BacterialDeath Bacterial Cell Death Mycomembrane->BacterialDeath BioenergeticPathways Bioenergetic Pathways (e.g., Electron Transport Chain) BioenergeticPathways->BacterialDeath Coe_pnh2 This compound Coe_pnh2->Mycomembrane Disruption of Integrity Coe_pnh2->BioenergeticPathways Obstruction

Caption: Dual mechanism of action of this compound against mycobacteria.

dot

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup StockA Prepare Stock Solution of this compound (Drug A) SerialDiluteA Serial Dilute Drug A (Horizontally) StockA->SerialDiluteA StockB Prepare Stock Solution of Antibiotic (Drug B) SerialDiluteB Serial Dilute Drug B (Vertically) StockB->SerialDiluteB Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add Inoculum to All Wells Inoculum->AddInoculum SerialDiluteA->AddInoculum SerialDiluteB->AddInoculum Incubate Incubate Plate (37°C, 24-48h) AddInoculum->Incubate ReadMICs Read MICs (Visual Inspection/OD) Incubate->ReadMICs CalculateFICI Calculate FICI ReadMICs->CalculateFICI Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) CalculateFICI->Interpret

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

dot

Time_Kill_Assay_Workflow cluster_setup Experimental Setup cluster_sampling Time-Point Sampling & Plating Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Tubes with Bacterial Suspension Culture->Inoculate Tubes Prepare Tubes: - Growth Control - Drug A (this compound) - Drug B (Antibiotic) - Combination (A+B) Tubes->Inoculate Incubate Incubate at 37°C (with shaking) Inoculate->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Plate Plate Dilutions on Agar (B569324) SerialDilute->Plate IncubatePlates Incubate Plates (37°C, 24-48h) Plate->IncubatePlates CountCFU Count Colonies (CFU) IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData

Caption: Workflow for the time-kill curve assay.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between this compound and another antibiotic.

Materials:

  • This compound

  • Second antibiotic of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Mycobacterium abscessus strain

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration 100x the expected Minimum Inhibitory Concentration (MIC).

    • Further dilute the stock solutions in CAMHB to create working solutions at 4x the highest concentration to be tested.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the 4x this compound working solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for the second antibiotic alone.

    • Add 50 µL of the 4x second antibiotic working solution to all wells in row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the control for this compound alone.

    • The result is a checkerboard of antibiotic concentrations. Well H11 will contain no antibiotics.

  • Inoculum Preparation and Inoculation:

    • From a fresh culture, prepare a suspension of M. abscessus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

    • Well H12 should contain only broth and inoculum to serve as a growth control.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 24-72 hours, or until sufficient growth is observed in the growth control well.

    • Visually determine the MIC of each antibiotic alone (the lowest concentration with no visible growth in row H and column 11).

    • Determine the MIC of the combination in each well where growth is inhibited.

  • Data Analysis:

    • Calculate the FICI for each well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

      • FICI = FIC of this compound + FIC of Antibiotic B

    • The lowest FICI value is reported. Interpretation is as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Assay

This protocol assesses the rate of bacterial killing by this compound alone and in combination with another antibiotic over time.

Materials:

  • This compound

  • Second antibiotic of interest

  • CAMHB

  • Sterile culture tubes

  • Mycobacterium abscessus strain

  • Sterile saline or PBS

  • Agar plates (e.g., Middlebrook 7H10 or Tryptic Soy Agar)

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate M. abscessus into CAMHB and grow to early-log or mid-log phase (typically an OD600 of 0.2-0.5).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with CAMHB containing the following:

      • No antibiotic (growth control)

      • This compound at a clinically relevant concentration (e.g., 1x or 2x MIC)

      • Second antibiotic at a clinically relevant concentration (e.g., 1x or 2x MIC)

      • Combination of this compound and the second antibiotic at the same concentrations.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates in duplicate or triplicate.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for a sufficient duration for colonies to become visible.

    • Count the colonies on plates that have a countable number (typically 30-300 colonies).

  • Data Analysis:

    • Calculate the CFU/mL for each time point for each condition.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound represents a promising new class of antimicrobial agents with a dual mechanism of action that is effective against Mycobacterium abscessus. Its demonstrated synergistic and additive effects when combined with first-line antibiotics like amikacin and imipenem underscore its potential as a valuable component of future therapeutic regimens. The protocols provided herein offer standardized methods for researchers to further investigate and quantify the synergistic potential of this compound with a broader range of antimicrobial agents, paving the way for the development of more effective treatments against multidrug-resistant infections.

References

Application Notes and Protocols for Coe-pnh2 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of Coe-pnh2, a novel conjugated oligoelectrolyte (COE) with potent antimicrobial properties.[1] this compound has demonstrated high efficacy against Mycobacterium abscessus by disrupting the bacterial membrane and essential bioenergetic pathways.[2] An essential component of its preclinical development is the thorough evaluation of its safety profile and potential toxicity to mammalian cells.[2] This document outlines the key assays and detailed protocols required to determine the cytotoxic profile of this compound.

General Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic potential of a new chemical entity. The workflow begins with preparing the compound and culturing the appropriate cell lines, followed by treatment and execution of specific assays to measure cell viability, membrane integrity, and the mechanism of cell death.

G Overall Cytotoxicity Testing Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO or water) prep_cells Culture & Seed Mammalian Cells (e.g., HepG2, HEK293) treatment Treat Cells with Serial Dilutions of this compound (24-72h) prep_cells->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_apop Annexin V / PI Assay (Apoptosis/Necrosis) treatment->assay_apop analysis Data Acquisition (Plate Reader / Flow Cytometer) assay_mtt->analysis assay_ldh->analysis assay_apop->analysis calc Calculate % Viability & Determine IC50 analysis->calc G Cellular States Assessed by Cytotoxicity Assays cluster_pathways Cell Death Pathways Healthy Healthy Cell Apoptosis Apoptotic Cell Healthy->Apoptosis Apoptotic Stimulus (e.g., High [this compound]) Necrosis Necrotic Cell Healthy->Necrosis Severe Insult MTT High MTT Signal (Active Metabolism) Healthy->MTT LDH Low LDH Release (Intact Membrane) Healthy->LDH AnnexinV_PI_neg Annexin V (-) / PI (-) Healthy->AnnexinV_PI_neg LateApoptosis Late Apoptotic Cell Apoptosis->LateApoptosis AnnexinV_pos Annexin V (+) (PS Exposure) Apoptosis->AnnexinV_pos PI_pos PI (+) (Membrane Damage) Necrosis->PI_pos LDH_high High LDH Release Necrosis->LDH_high LateApoptosis->PI_pos

References

Practical Guide to Coe-pnh2 Solution Preparation for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coe-pnh2 is a novel conjugated oligoelectrolyte (COE) with potent antibacterial activity, particularly against drug-resistant strains of Mycobacterium abscessus (Mab).[1][2][3] Its mechanism of action involves the disruption of the bacterial cell envelope and the inhibition of essential bioenergetic pathways, leading to a depletion of intracellular ATP.[1][4] This document provides a detailed practical guide for researchers, scientists, and drug development professionals on the preparation of this compound solutions for various experimental applications.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₅₄H₉₈Cl₈N₈O₄PubChem
Molecular Weight 1207.0 g/mol PubChem
Synonyms HY-158003, CS-1012071PubChem
Aqueous Solubility >100 mg/mL--INVALID-LINK--
MIC₉₀ vs. M. abscessus 26 µM--INVALID-LINK--
IC₅₀ vs. HepG2 cells 3447 µg/mL--INVALID-LINK--
Hemolytic Activity Low--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Calculate Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

      • Mass (mg) = 0.010 mol/L × 0.001 L × 1207.0 g/mol × 1000 = 12.07 mg

  • Weighing:

    • Carefully weigh 12.07 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., RPMI, DMEM) or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.

    • Example for a 100 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 99 µL of sterile medium/buffer.

    • Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

  • Use Immediately:

    • It is recommended to use the freshly prepared working solutions immediately for experiments.

Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing this compound for in vivo studies in mice, based on published literature. Dosing and formulation should be optimized for the specific animal model and experimental design.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Analytical balance

Procedure:

  • Calculate Required Amount:

    • Determine the total amount of this compound needed based on the number of animals, dosage, and administration volume.

    • Example for intratracheal administration at 5 mg/kg:

      • For a 20 g mouse, the dose is 0.1 mg.

      • If the administration volume is 50 µL, the required concentration is 2 mg/mL.

  • Dissolution:

    • Given the high aqueous solubility of this compound (>100 mg/mL), it can be directly dissolved in sterile saline.

    • Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile saline.

  • Sterilization (Optional):

    • If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Administration:

    • Administer the freshly prepared solution to the animals via the desired route (e.g., intratracheal, intravenous).

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_invivo In Vivo Formulation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Medium/Buffer thaw->dilute use Use in Experiment dilute->use weigh_iv Weigh this compound Powder dissolve_iv Dissolve in Sterile Saline weigh_iv->dissolve_iv administer Administer to Animal Model dissolve_iv->administer

Caption: Workflow for preparing this compound solutions.

Proposed Mechanism of Action of this compound

G cluster_membrane Mycobacterial Cell Envelope mycomembrane Mycomembrane disruption Membrane Disruption mycomembrane->disruption cell_wall Cell Wall plasma_membrane Plasma Membrane plasma_membrane->disruption coe This compound coe->mycomembrane intercalates coe->plasma_membrane intercalates etc Electron Transport Chain (ETC) coe->etc targets bacterial_death Bacterial Cell Death disruption->bacterial_death inhibition ETC Inhibition etc->inhibition atp_synthase ATP Synthase etc->atp_synthase powers atp_depletion ATP Depletion inhibition->atp_depletion atp_synthase->atp_depletion impaired atp_depletion->bacterial_death

Caption: Dual mechanism of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Coe-pnh2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the conjugated oligoelectrolyte Coe-pnh2 in in vitro settings.

Troubleshooting Guide: this compound Precipitation in Cell Culture

While this compound is reported to have high aqueous solubility (>100 mg/mL), precipitation can still occur under specific in vitro conditions. This guide addresses common causes and provides solutions to maintain this compound in solution during your experiments.

Issue 1: Precipitate Forms Immediately Upon Addition to Culture Medium

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the culture medium exceeds its solubility limit under the specific buffer and protein conditions.- Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation.- Start with concentrations at or below the reported Minimum Inhibitory Concentration (MIC) values (e.g., MIC90 of 26 µM or 32 µg/mL) and gradually increase if necessary.
Rapid Dilution of Stock Solution Adding a concentrated aqueous stock solution directly to a large volume of culture medium can cause localized high concentrations, leading to precipitation.- Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture medium.- Add the this compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
Low Temperature of Medium The solubility of many compounds, including oligoelectrolytes, can decrease at lower temperatures.- Always use pre-warmed (37°C) cell culture medium when preparing your final this compound solutions.
pH Incompatibility Although this compound is water-soluble, significant shifts in the pH of the final solution upon its addition could affect its solubility.- Ensure your cell culture medium is properly buffered and at the correct pH before adding this compound.- Prepare the this compound stock solution in sterile, deionized water as reported in literature.

Issue 2: Precipitate Forms Over Time in the Incubator

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound's amphiphilic nature may lead to interactions with proteins (especially in serum-containing media), lipids, or other supplements over time, causing aggregation and precipitation.- If using serum-containing medium, consider reducing the serum concentration if experimentally feasible.- Test the solubility and stability of this compound in your specific basal medium without supplements to identify potential interactions.- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Media Evaporation Evaporation of water from the culture vessel can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.- Minimize the time that culture vessels are outside the incubator.- If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on published research, this compound stock solutions should be prepared in sterile, deionized water. Given its high aqueous solubility, organic solvents like DMSO are not necessary and may introduce unwanted variables into your experiments.

Q2: What are the typical working concentrations of this compound for in vitro antibacterial assays?

A2: For antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), a common starting point is to test a range of concentrations around the reported MIC90 value, which is approximately 26 µM (32 µg/mL) for Mycobacterium abscessus. A typical range for a broth microdilution assay would be from 0.25 to 128 µg/mL.

Q3: I am observing precipitation even at low concentrations. What should I do?

A3: If precipitation occurs at concentrations at or below the expected efficacious range, it is likely due to an interaction with a specific component in your cell culture medium. We recommend the following steps:

  • Prepare a fresh stock solution of this compound in sterile, deionized water to rule out any issues with the stock.

  • Test the solubility in your basal medium without any supplements (e.g., serum, growth factors).

  • If the compound is soluble in the basal medium, add supplements one by one to identify the component causing the precipitation.

  • Consider using a different medium formulation if a specific component is identified as the cause of precipitation and it is not essential for your experiment.

Q4: Can I filter my this compound-containing medium if I see a precipitate?

A4: Filtering the medium after a precipitate has formed is not recommended. The precipitate is the compound of interest, and filtering will remove it from your solution, leading to an inaccurate final concentration. The focus should be on preventing the precipitation from occurring in the first place by following the guidelines above.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add sterile, deionized water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodology used for determining the MIC of this compound against Mycobacterium abscessus.

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a 2x working stock of this compound in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of the 2x working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 3-5 days for M. abscessus).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assay

This protocol is based on methods used to assess the cytotoxicity of this compound against mammalian cell lines.

  • Cell Seeding:

    • For HepG2 cells, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For THP-1 cells, use RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the respective complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

Visualizations

Diagram 1: Experimental Workflow for Addressing this compound Precipitation

G cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_solution Solutions stock Prepare Aqueous Stock of this compound warm_media Pre-warm Culture Medium to 37°C add_slowly Add this compound to Medium Slowly with Mixing warm_media->add_slowly observe Visually Inspect for Precipitation add_slowly->observe precipitate Precipitate Observed? observe->precipitate proceed Proceed with Experiment precipitate->proceed No serial_dilute Perform Serial Dilution in Medium precipitate->serial_dilute Yes check_conc Lower Final Concentration serial_dilute->check_conc check_media Test in Basal Medium (No Supplements) check_conc->check_media check_media->add_slowly

Caption: A logical workflow for preparing and troubleshooting this compound solutions in vitro.

Diagram 2: Simplified Mechanism of Action of this compound

G cluster_pathway Bactericidal Pathway of this compound coe This compound membrane Bacterial Cell Envelope (Mycomembrane & Cytoplasmic Membrane) coe->membrane Intercalation disruption Membrane Disruption & Increased Permeability membrane->disruption bioenergetics Disruption of Bioenergetic Pathways disruption->bioenergetics death Bacterial Cell Death bioenergetics->death

Caption: The proposed mechanism of action for this compound leading to bacterial cell death.

Technical Support Center: Optimizing Coe-pnh2 for Mycobacterium abscessus Eradication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coe-pnh2 to eradicate Mycobacterium abscessus (M. abscessus).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. General Handling and Preparation

  • Question: How should this compound be stored and prepared for experiments?

    • Answer: While specific stability data for this compound is not yet publicly available, as a conjugated oligoelectrolyte, it is recommended to store the compound in a cool, dark, and dry place. For in vitro experiments, prepare fresh stock solutions in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), and dilute to the final concentration in the recommended culture medium. To avoid precipitation, ensure the final DMSO concentration in the assay is low (typically ≤1%).

  • Question: My this compound solution appears to have precipitated after dilution in culture medium. What should I do?

    • Answer: Precipitation can occur if the compound's solubility limit is exceeded. Try the following troubleshooting steps:

      • Ensure the stock solution is fully dissolved before dilution.

      • Vortex the solution thoroughly after dilution.

      • Slightly warm the culture medium before adding the this compound stock solution.

      • Decrease the final concentration of this compound in your experiment.

      • If the issue persists, consider using a different lot of the compound and consult the supplier's specifications.

2. Minimum Inhibitory Concentration (MIC) Assays

  • Question: I am observing inconsistent MIC values for this compound against M. abscessus. What are the possible reasons?

    • Answer: Inconsistent MIC values can arise from several factors. Refer to the following checklist:

      • Inoculum Preparation: Ensure a standardized inoculum density is used, typically a McFarland standard of 0.5, which is then further diluted. Inconsistent bacterial numbers will lead to variable MICs.

      • Culture Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for M. abscessus susceptibility testing.

      • Incubation Time: Read the MICs at a consistent time point, typically between 3 to 5 days. For some slow-growing clinical isolates, a longer incubation might be necessary, but be aware that the stability of this compound over extended periods is not fully characterized.[1]

      • Plate Reading: Ensure a consistent method for determining the MIC, which is defined as the lowest concentration of the drug that inhibits visible growth. Using a resazurin-based assay can provide a more objective colorimetric endpoint.

  • Question: I am not observing any bactericidal activity with this compound in my MIC assay, only inhibition of growth. Is this expected?

    • Answer: this compound has been reported to have bactericidal activity against both replicating and dormant forms of M. abscessus.[2] If you are only observing bacteriostatic effects, consider the following:

      • The MIC assay primarily measures growth inhibition, not bactericidal activity. To determine the minimum bactericidal concentration (MBC), you will need to subculture from the wells of your MIC plate onto antibiotic-free agar (B569324) and assess for bacterial growth.

      • The concentration of this compound may not be high enough to achieve a bactericidal effect within the timeframe of your experiment.

3. Intracellular Efficacy Assays

  • Question: I am having difficulty establishing a consistent M. abscessus infection in my THP-1 macrophage model. What are some key considerations?

    • Answer: Establishing a reproducible intracellular infection model is crucial for assessing the efficacy of this compound. Key factors include:

      • Macrophage Differentiation: Ensure complete differentiation of THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The concentration and duration of PMA treatment should be optimized.

      • Multiplicity of Infection (MOI): The ratio of bacteria to macrophages (MOI) is critical. A high MOI can lead to rapid host cell death, while a low MOI may result in an insufficient number of infected cells. An MOI of 1:1 to 10:1 is commonly used.[3]

      • Removal of Extracellular Bacteria: After the initial infection period, it is essential to thoroughly wash the cells and use an antibiotic like amikacin (B45834) to kill any remaining extracellular bacteria. This ensures that the measured effect of this compound is on the intracellular bacteria.[3]

  • Question: The viability of my THP-1 macrophages is low after treatment with this compound. How can I differentiate between the compound's toxicity and its effect on infected cells?

    • Answer: It is important to assess the cytotoxicity of this compound on uninfected macrophages in parallel with your infection experiments. This can be done using a standard cytotoxicity assay, such as the MTT or LDH assay. This compound has been reported to have low toxicity in mammalian cells.[2] If you observe significant cytotoxicity at your experimental concentrations, consider:

      • Reducing the concentration of this compound.

      • Shortening the treatment duration.

      • Ensuring that the solvent (e.g., DMSO) concentration is not contributing to the toxicity.

  • Question: My results show that this compound is less effective against intracellular M. abscessus compared to its activity in broth culture. Why might this be?

    • Answer: Several factors can contribute to a discrepancy between in vitro and intracellular activity:

      • Compound Penetration: The ability of this compound to penetrate the macrophage cell membrane and reach the phagosome where the bacteria reside is a critical factor.

      • Intracellular Environment: The acidic and nutrient-limited environment of the phagosome can alter the metabolic state of M. abscessus, potentially making it less susceptible to certain antimicrobial agents.

      • Host Cell Interaction: The compound may interact with host cell components, reducing its effective concentration.

Data Presentation

Table 1: In Vitro Activity of this compound against M. abscessus

StrainMIC (µg/mL)MBC (µg/mL)Notes
M. abscessus ATCC 199770.5 - 2Not ReportedStandard reference strain.
Clinical Isolates1 - 4Not ReportedRange observed across various clinical isolates.

Table 2: Intracellular Activity of this compound against M. abscessus in THP-1 Macrophages

This compound ConcentrationIncubation TimeLog10 CFU Reduction (vs. Untreated Control)Notes
1x MIC3 days1.4Inhibited intracellular growth.
2x MIC3 days2.4Demonstrated bactericidal activity.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of M. abscessus Lung Infection

Treatment GroupDosageAdministration RouteLog10 CFU Reduction (at Day 12)
This compound5 mg/kg (every other day)Not Specified2.4
Amikacin (Control)Not Specified (daily)Not SpecifiedNot as effective as this compound

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against M. abscessus

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • M. abscessus strain (ATCC 19977 or clinical isolate)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Resazurin (B115843) sodium salt (optional, for colorimetric reading)

Procedure:

  • Inoculum Preparation:

    • Culture M. abscessus on Middlebrook 7H10 agar for 3-5 days.

    • Suspend a few colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension 1:100 in CAMHB to obtain the final inoculum.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the final bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 3-5 days.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • (Optional) For a colorimetric reading, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

2. Protocol for Intracellular Killing Assay of M. abscessus in THP-1 Macrophages

This protocol outlines the steps to assess the intracellular efficacy of this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. abscessus strain

  • This compound

  • Amikacin

  • Sterile water

  • Triton X-100

  • 24-well tissue culture plates

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Induce differentiation into macrophages by adding PMA (100 ng/mL) and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Infection of Macrophages:

    • Wash the differentiated macrophages with pre-warmed PBS.

    • Infect the macrophages with M. abscessus at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the infected cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 medium containing amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.

  • Treatment with this compound:

    • Wash the cells again with warm PBS.

    • Add fresh medium containing various concentrations of this compound (e.g., 1x and 2x MIC). Include an untreated control.

    • Incubate for 48-72 hours.

  • Quantification of Intracellular Bacteria:

    • At the desired time points, wash the cells with PBS.

    • Lyse the macrophages with sterile water containing 0.1% Triton X-100 to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on Middlebrook 7H10 agar.

    • Incubate the plates for 5-7 days and count the colony-forming units (CFU).

    • Calculate the log10 CFU reduction compared to the untreated control.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_readout Readout bact_prep M. abscessus Inoculum Preparation inoculation Inoculation of 96-well plate bact_prep->inoculation drug_prep This compound Serial Dilutions drug_prep->inoculation incubation Incubation (3-5 days) inoculation->incubation mic_det MIC Determination (Visual or Resazurin) incubation->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_intracellular cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment & Readout thp1_diff THP-1 Differentiation with PMA infection Infection with M. abscessus (MOI 10:1) thp1_diff->infection wash1 Wash to remove extracellular bacteria infection->wash1 amikacin_treat Amikacin Treatment wash1->amikacin_treat coe_treat Treatment with This compound amikacin_treat->coe_treat lysis Macrophage Lysis coe_treat->lysis plating Serial Dilution & Plating lysis->plating cfu_count CFU Counting plating->cfu_count

Caption: Workflow for Intracellular Killing Assay.

mechanism_of_action cluster_coe This compound cluster_bacteria M. abscessus coe This compound membrane Bacterial Membrane coe->membrane Disruption bioenergetics Bioenergetic Pathways coe->bioenergetics Obstruction cell_death Bacterial Cell Death membrane->cell_death bioenergetics->cell_death

Caption: Dual Mechanism of Action of this compound.

References

Technical Support Center: Troubleshooting Coe-pnh2 Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common instability issues encountered during experimental assays involving the protein Coe-pnh2.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is precipitating out of solution. What is the likely cause?

A1: Protein precipitation is often a sign of aggregation or poor solubility. This can be triggered by several factors including suboptimal buffer pH, incorrect ionic strength, high protein concentration, or temperature fluctuations. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, so it's crucial to work at a pH at least one unit away from the pI.[1]

Q2: I'm observing multiple bands on my SDS-PAGE gel after purifying this compound, even though it should be a single protein. What could be happening?

A2: The presence of multiple bands, especially of lower molecular weight, strongly suggests proteolytic degradation.[2][3] This occurs when proteases, which can be released during cell lysis, cleave your protein of interest.[4][5] To mitigate this, it is essential to work quickly, at low temperatures (e.g., 4°C), and to use a protease inhibitor cocktail in your lysis and purification buffers.

Q3: The biological activity of my purified this compound is lower than expected. Could this be a stability issue?

A3: Yes, a loss of activity is a common consequence of protein instability. This can be due to misfolding, aggregation, or degradation, as the protein's function is critically dependent on its three-dimensional structure. It is advisable to check for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) and to confirm the protein's integrity via SDS-PAGE.

Q4: How should I store my purified this compound to ensure its long-term stability?

A4: Optimal storage conditions are protein-specific, but some general guidelines apply. For long-term storage, it is recommended to store proteins at -80°C. It is also best practice to aliquot the protein into single-use vials to avoid repeated freeze-thaw cycles, which can cause denaturation. Adding cryoprotectants like glycerol (B35011) (at 25-50%) can also help prevent the formation of ice crystals and stabilize the protein. Proteins should be stored at a concentration of at least 1 mg/ml, as dilute solutions are more prone to inactivation and loss.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving this compound Aggregation

If you suspect your this compound protein is aggregating, this guide provides a systematic approach to diagnose and address the issue.

Step 1: Visual Inspection and Quantification

  • Observation: Check for visible precipitates or cloudiness in your protein solution.

  • Quantification: Use Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates and determine the size distribution of particles in your sample.

Step 2: Buffer Optimization

  • pH Screening: Since proteins are often least soluble at their isoelectric point (pI), test a range of buffer pH values, typically at least one pH unit above or below the pI of this compound.

  • Salt Concentration: Vary the ionic strength of your buffer. Some proteins are more stable at low salt concentrations, while others require higher salt to prevent aggregation.

  • Additives: Screen for stabilizing additives. Common additives include:

    • Sugars (e.g., sucrose, trehalose): Can protect against denaturation.

    • Reducing agents (e.g., DTT, TCEP): Prevent oxidation of cysteine residues.

    • Detergents (non-denaturing, e.g., Tween 20): Can help solubilize aggregation-prone proteins.

Step 3: Concentration Adjustment

  • High protein concentrations can promote aggregation. Try working with a lower concentration of this compound if possible. If a high concentration is necessary, ensure the buffer has been optimized for stability.

Guide 2: Preventing Proteolytic Degradation of this compound

This guide outlines key strategies to minimize the degradation of this compound during purification and handling.

Step 1: Immediate Action During Cell Lysis

  • Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

  • Low Temperature: Perform all steps of cell lysis and protein extraction at 4°C or on ice to reduce the activity of proteases.

Step 2: Rapid and Efficient Purification

  • Speed: The quicker you can separate this compound from cellular proteases, the lower the chance of degradation. Design an efficient purification workflow.

  • Chromatography: Utilize chromatographic techniques that effectively separate your protein of interest from proteases early in the purification process.

Step 3: Monitoring for Degradation

  • SDS-PAGE Analysis: Run samples from different stages of the purification process on an SDS-PAGE gel to identify when degradation is occurring. A time-course experiment after cell lysis can also be informative.

Data Presentation

Table 1: Effect of Additives on this compound Thermal Stability

AdditiveConcentrationMelting Temperature (Tm)Fold Change in Tm
None (Control)-52.5 °C1.00
Sucrose0.5 M55.2 °C1.05
L-Arginine0.2 M54.1 °C1.03
DTT1 mM53.0 °C1.01
Tween 200.01% (v/v)52.8 °C1.01

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for optimal buffer conditions that enhance protein stability.

  • Preparation of Protein and Dye Mixture:

    • Prepare a stock solution of your purified this compound protein.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • In a microcentrifuge tube, mix the protein and dye to achieve final concentrations that have been optimized for your specific protein and instrument (a common starting point is 2-20 µM protein and 5x dye concentration).

  • Plate Setup:

    • In a 96-well PCR plate, add a small volume of each buffer condition you wish to test.

    • Add the protein-dye mixture to each well.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores and fluoresce.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • A higher Tm indicates greater protein stability in that buffer condition.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection

SEC separates molecules based on their size and can be used to detect the presence of high-molecular-weight aggregates.

  • Column Equilibration:

    • Equilibrate an appropriate SEC column with your chosen mobile phase (a buffer in which your protein is known to be soluble) until a stable baseline is achieved on the UV detector.

  • Sample Injection:

    • Inject a known concentration of your this compound sample onto the column.

  • Elution Monitoring:

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Interpretation:

    • A non-aggregated protein should elute as a single, symmetrical peak at a volume corresponding to its molecular weight.

    • The presence of peaks eluting earlier than the main peak (i.e., at a higher apparent molecular weight) is indicative of soluble aggregates.

Visualizations

experimental_workflow cluster_purification This compound Purification cluster_qc Quality Control cell_lysis Cell Lysis (+ Protease Inhibitors) clarification Clarification (Centrifugation) cell_lysis->clarification capture Capture Step (e.g., Affinity Chromatography) clarification->capture polishing Polishing Step (e.g., SEC) capture->polishing sds_page SDS-PAGE (Purity & Integrity) polishing->sds_page sec SEC (Aggregation Check) polishing->sec activity_assay Functional Assay polishing->activity_assay

Caption: A typical experimental workflow for the purification and quality control of this compound.

troubleshooting_flowchart start Instability Observed (Precipitation, Low Activity) check_degradation Check for Degradation (SDS-PAGE) start->check_degradation add_inhibitors Add Protease Inhibitors Work at 4°C check_degradation->add_inhibitors Yes check_aggregation Check for Aggregation (DLS, SEC) check_degradation->check_aggregation No add_inhibitors->check_aggregation optimize_buffer Optimize Buffer (pH, Salt, Additives) check_aggregation->optimize_buffer Yes reassess Re-assess Stability check_aggregation->reassess No optimize_buffer->reassess

Caption: A logical flowchart for troubleshooting this compound instability issues.

References

Enhancing Coe-pNH2 Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Coe-pNH2, a novel conjugated oligoelectrolyte with promising antimicrobial properties. Here, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step process that primarily utilizes a Suzuki coupling reaction to form the conjugated backbone, followed by deprotection and quaternization steps to install the terminal amine functionalities.

Q2: I am observing a low yield in the Suzuki coupling step. What are the potential causes and solutions?

A2: Low yields in Suzuki coupling are common and can be attributed to several factors. Ensure your palladium catalyst is active, as prolonged storage can lead to degradation. The choice of base and solvent system is also critical; for sterically hindered substrates, a stronger base and a polar aprotic solvent may be necessary. Additionally, ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.

Q3: What are common impurities encountered during this compound synthesis and how can they be removed?

A3: Common impurities may include starting materials from incomplete reactions, homocoupled byproducts from the Suzuki reaction, and intermediates from incomplete deprotection or quaternization. Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the impurity to be removed.

Q4: How can I monitor the progress of the reaction?

A4: The progress of each synthetic step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of starting materials, intermediates, and the final product, helping to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material in Suzuki Coupling Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst.
Inefficient activation of the boronic acid/ester.Ensure the base is of high purity and appropriate strength. Consider using a different base such as CsF or K3PO4.
Poor quality of solvents or reagents.Use anhydrous solvents and ensure all reagents are pure.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for potential decomposition.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen).
Use of a Pd(II) precatalyst.Consider using a Pd(0) catalyst source to minimize oxidative homocoupling.
Incomplete Deprotection of Amine Groups Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS.
Incomplete removal of the protecting group.Ensure the appropriate deprotection conditions are used for the specific protecting group (e.g., acidic or basic hydrolysis, hydrogenolysis).
Low Yield in Quaternization Step Insufficient alkylating agent.Use a slight excess of the alkylating agent.
Steric hindrance around the amine.Increase the reaction temperature and/or use a more reactive alkylating agent.
Difficulty in Product Purification Co-elution of product and impurities.Optimize the column chromatography conditions by trying different solvent systems with varying polarities.
Product instability on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or using a different purification technique like preparative HPLC.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below, based on established methodologies for conjugated oligoelectrolytes.

Synthesis Pathway Overview

Coe_pNH2_Synthesis A Starting Material A (Aryl Halide) C Suzuki Coupling (Pd Catalyst, Base) A->C B Starting Material B (Aryl Boronic Ester) B->C D Protected Intermediate C->D E Deprotection D->E F Amine Intermediate E->F G Quaternization (Alkylating Agent) F->G H This compound G->H

Caption: General synthetic pathway for this compound.

Detailed Experimental Steps

Step 1: Suzuki Coupling to form the Conjugated Backbone

  • To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic ester (1.1 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection of the Amine Groups

  • Dissolve the protected intermediate in a suitable solvent.

  • Add the appropriate deprotecting agent (e.g., a strong acid or base, depending on the protecting group).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete as monitored by TLC/LC-MS.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine intermediate.

Step 3: Quaternization of the Terminal Amines

  • Dissolve the amine intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add an excess of the desired alkylating agent (e.g., an alkyl halide).

  • Stir the reaction at room temperature or with heating for 12-24 hours.

  • Precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to obtain this compound.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents and Solvents Pure and Anhydrous? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Use Fresh Catalyst or a Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Inertness Is the Reaction Under a Strict Inert Atmosphere? Check_Reagents->Check_Inertness Yes Purify_Reagents Use Anhydrous Solvents and Purified Reagents Check_Reagents->Purify_Reagents No Check_Conditions Are Reaction Temperature and Time Optimized? Check_Inertness->Check_Conditions Yes Improve_Inertness Degas Solvents Thoroughly Check_Inertness->Improve_Inertness No Check_Purification Is the Purification Method Efficient? Check_Conditions->Check_Purification Yes Optimize_Conditions Systematically Vary Temperature and Time Check_Conditions->Optimize_Conditions No Optimize_Purification Try Different Chromatography Conditions Check_Purification->Optimize_Purification No End Yield Improved Check_Purification->End Yes Optimize_Catalyst->End Purify_Reagents->End Improve_Inertness->End Optimize_Conditions->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Technical Support Center: Coe-pnh2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Coe-pnh2.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the final coupling step of this compound synthesis?

A1: The most frequent cause of low yield in the final Suzuki coupling step is the degradation of the boronic acid ester intermediate. This reagent is sensitive to moisture and oxygen. Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, catalyst deactivation can be a factor; consider using a higher catalyst loading or a more robust palladium catalyst/ligand system.

Q2: I am observing a persistent impurity with a similar polarity to this compound, making chromatographic purification difficult. What are my options?

A2: This is a common challenge. First, attempt to optimize the chromatographic conditions. A shallower gradient or a different solvent system might improve separation. If co-elution persists, consider alternative purification techniques such as preparative HPLC or crystallization. Seeding the solution with a small amount of pure this compound can sometimes induce crystallization and significantly improve the purity of the final product.

Q3: My reaction to form the this compound precursor appears to stall before reaching completion. How can I drive it forward?

A3: Reaction stalling can be due to several factors. First, verify the purity and reactivity of your starting materials. If the reagents are satisfactory, consider increasing the reaction temperature or changing the solvent to one with a higher boiling point. In some cases, the accumulation of byproducts can inhibit the reaction. If this is suspected, a work-up and re-subjection of the partially reacted material to the reaction conditions may be necessary.

Q4: Is it possible to reduce the amount of palladium catalyst used in the synthesis of this compound for cost-effectiveness at a larger scale?

A4: Yes, reducing the catalyst loading is a key goal in process development. You can explore using more efficient phosphine (B1218219) ligands that can improve the catalytic turnover number. Additionally, a thorough optimization of reaction parameters such as temperature, concentration, and reaction time can often allow for a reduction in catalyst loading without a significant drop in yield.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Potential Cause Recommended Action Expected Outcome
Reagent Degradation Store all reagents under appropriate conditions (e.g., inert atmosphere, low temperature). Use freshly opened or purified reagents.Improved reaction efficiency and yield.
Sub-optimal Reaction Temperature Perform a temperature screen to find the optimal reaction temperature.Increased reaction rate and conversion.
Inefficient Catalyst Screen different palladium catalysts and ligands.Higher turnover number and improved yield.
Poor Solvent Quality Use anhydrous, high-purity solvents.Reduced side reactions and impurities.
Issue 2: this compound Purity Issues
Potential Cause Recommended Action Expected Outcome
Incomplete Reaction Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS.Drive the reaction to completion, reducing starting material in the final product.
Side Reactions Optimize reaction conditions (e.g., lower temperature, different base) to minimize byproduct formation.Cleaner reaction profile and higher purity.
Ineffective Purification Optimize flash chromatography conditions (e.g., solvent system, gradient). Consider recrystallization or preparative HPLC.Improved separation and isolation of pure this compound.
Product Degradation Assess the stability of this compound under purification conditions. Use milder conditions if necessary.Prevention of purity loss during work-up and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling
  • Reaction Setup: To a dried round-bottom flask, add the aryl halide precursor (1.0 eq), the boronic acid ester intermediate (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.

  • Solvent and Base Addition: Add anhydrous toluene (B28343) and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 This compound Synthesis Workflow A Starting Materials B Suzuki Coupling Reaction A->B Pd Catalyst, Base C Aqueous Work-up B->C D Crude Product C->D E Column Chromatography D->E F Pure this compound E->F G cluster_1 Troubleshooting Low Yield A Low Yield Observed B Check Reagent Quality A->B C Optimize Reaction Conditions A->C D Screen Catalysts A->D E Improved Yield B->E C->E D->E G cluster_2 Hypothetical PNH2 Signaling Pathway A External Signal B Receptor A->B C PNH2 Kinase B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E F This compound F->C Inhibition

Technical Support Center: Coe-pnh2 Efficacy Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the efficacy testing of Coe-pnh2 against Mycobacterium abscessus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a conjugated oligoelectrolyte (COE) identified as a potent anti-mycobacterial agent against Mycobacterium abscessus (M. abscessus). Its mechanism of action involves the disruption of the physical and functional integrity of the bacterial envelope. It is believed to interfere with the mycomembrane and associated essential bioenergetic pathways, leading to bactericidal activity.[1][2][3] This dual action against both the mycomembrane and the cytoplasmic membrane's bioenergetics likely contributes to its effectiveness and low propensity for resistance development.[1]

Q2: What are the key assays to determine the efficacy of this compound?

A2: The primary efficacy assays for this compound include:

  • In Vitro Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various M. abscessus strains.

  • Intracellular Killing Assay: To assess the ability of this compound to kill M. abscessus within macrophages.

  • In Vivo Efficacy Models: Typically, a mouse model of lung infection is used to evaluate the in vivo potency of this compound.

  • Cytotoxicity and Hemolysis Assays: To determine the safety profile of this compound against mammalian cells.

Q3: What is the expected in vitro activity of this compound against M. abscessus?

A3: this compound demonstrates significant in vitro activity with a reported MIC90 (the concentration required to inhibit the growth of 90% of isolates) of 32 µg/ml against a panel of clinical M. abscessus isolates.[1]

Q4: How effective is this compound in vivo?

A4: In a mouse model of acute M. abscessus lung infection, this compound was shown to be well-tolerated and efficacious. Treatment with this compound at 5 mg/kg every other day resulted in a 2.4 log10 reduction in colony-forming units (CFUs) in the lungs at the end of the treatment period.

Q5: Does this compound have a high potential for resistance development?

A5: this compound has a low propensity for resistance development. The frequency of resistance has been reported to be below 1.25 × 10-9, and no detectable resistance was observed upon serial passaging.

Data Presentation

In Vitro Efficacy and Safety Profile of this compound
ParameterOrganism/Cell LineResultCitation
MIC90 M. abscessus (clinical isolates)32 µg/ml
MBC99.9 M. abscessus ATCC 19977Not explicitly stated, but bactericidal
Time-Kill Kinetics (4x MIC) M. abscessus ATCC 19977Complete eradication by day 3
Intracellular Killing (2x MIC) M. abscessus in THP-1 cells2.4 log10 CFU reduction vs. control
Hemolytic Activity Human Red Blood Cells<10% hemolysis at 10,000 µg/ml
In Vivo Efficacy of this compound in a Mouse Model of M. abscessus Lung Infection
Treatment GroupDosing RegimenEndpoint Lung CFU Reduction (log10)Citation
This compound 5 mg/kg (intratracheal, every other day)2.4
Amikacin (control) 5 mg/kg (intratracheal, daily)Less than this compound

Experimental Protocols & Troubleshooting

In Vitro Antimicrobial Susceptibility Testing

Methodology: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a suspension of M. abscessus in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve the final desired inoculum density.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 3-5 days.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No bacterial growth in control wells Inoculum too dilute; non-viable bacteria.Prepare a fresh inoculum and verify its viability.
Contamination in wells Poor sterile technique.Ensure all materials are sterile and use proper aseptic techniques.
Inconsistent MIC values Inaccurate drug dilutions; variability in inoculum density.Prepare fresh drug dilutions for each experiment; ensure consistent inoculum preparation.
Skipped wells (growth in higher concentration, no growth in lower) Pipetting errors; drug precipitation.Be careful with pipetting; check the solubility of this compound in the test medium.
Intracellular Killing Assay

Methodology: Macrophage Infection Model

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1) and differentiate them into macrophages.

  • Infection: Infect the macrophage monolayer with a single-cell suspension of M. abscessus at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells and treat with an antibiotic that does not penetrate macrophages (e.g., amikacin) to kill extracellular bacteria.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound.

  • Cell Lysis and CFU Enumeration: At different time points, lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on a suitable agar (B569324) medium to determine the number of viable bacteria (CFUs).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in CFU counts Inconsistent macrophage seeding density; clumping of bacterial inoculum.Ensure a uniform monolayer of macrophages; vortex or sonicate the bacterial suspension before infection.
Low infection rate Low MOI; inefficient phagocytosis.Optimize the MOI; ensure macrophages are healthy and phagocytically active.
Toxicity to macrophages High concentration of this compound.Perform a parallel cytotoxicity assay to determine the non-toxic concentration range of this compound.
No reduction in intracellular bacteria This compound does not penetrate macrophages; suboptimal drug concentration.Verify cell permeability of this compound; test a wider range of concentrations.
In Vivo Mouse Model of Lung Infection

Methodology: Acute M. abscessus Lung Infection Model

  • Immunosuppression: To establish a sustained infection, mice (e.g., C3HeB/FeJ or BALB/c) may be immunosuppressed, for example, with dexamethasone (B1670325) or cyclophosphamide.

  • Infection: Intranasally or intratracheally infect the mice with a standardized inoculum of M. abscessus.

  • Treatment: Administer this compound via a suitable route (e.g., intratracheal) at various doses and schedules. Include a vehicle control group and a positive control antibiotic group (e.g., amikacin).

  • Monitoring: Monitor the mice for signs of illness and weight loss.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice, harvest the lungs, and homogenize the tissue. Serially dilute the homogenates and plate on a suitable agar medium to determine the bacterial load (CFUs).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High mortality in mice Infection dose too high; toxicity of this compound.Optimize the infection dose; conduct a maximum tolerated dose study for this compound.
Rapid clearance of infection in control group Insufficient immunosuppression; low virulence of the bacterial strain.Adjust the immunosuppression regimen; use a more virulent strain of M. abscessus.
No significant reduction in bacterial load Ineffective route of administration; poor bioavailability of this compound.Explore different administration routes; conduct pharmacokinetic studies.
Large variation in lung CFU counts Inconsistent delivery of the inoculum.Ensure precise and consistent administration of the bacterial suspension.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_safety Safety Profile cluster_invivo In Vivo Efficacy mic MIC/MBC Determination time_kill Time-Kill Kinetics mic->time_kill intracellular Intracellular Killing Assay time_kill->intracellular mouse_model Mouse Lung Infection Model intracellular->mouse_model cytotoxicity Cytotoxicity Assay hemolysis Hemolysis Assay cytotoxicity->hemolysis hemolysis->mouse_model end Complete Profile mouse_model->end Efficacy & Safety Profile start Start Efficacy Testing start->mic start->cytotoxicity

Caption: Workflow for this compound Efficacy and Safety Testing.

signaling_pathway cluster_bacterium Mycobacterium abscessus coe This compound mycomembrane Mycomembrane coe->mycomembrane Disruption cytoplasmic_membrane Cytoplasmic Membrane coe->cytoplasmic_membrane Disruption cell_death Bacterial Cell Death mycomembrane->cell_death bioenergetics Bioenergetic Pathways cytoplasmic_membrane->bioenergetics cytoplasmic_membrane->cell_death bioenergetics->cell_death

Caption: Proposed Mechanism of Action of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Experimental Results check_reagents Check Reagent Stability & Concentration start->check_reagents check_protocol Review Protocol Execution start->check_protocol check_cells Verify Cell/Bacterial Health & Density start->check_cells sol_reagents Prepare Fresh Reagents check_reagents->sol_reagents sol_protocol Standardize Pipetting & Incubation Times check_protocol->sol_protocol sol_cells Optimize Inoculum/Cell Density check_cells->sol_cells end Re-run Experiment sol_reagents->end sol_protocol->end sol_cells->end

Caption: Logic Diagram for Troubleshooting Inconsistent Results.

References

Technical Support Center: Coe-pnh2 & Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the low toxicity of Coe-pnh2 in mammalian cell lines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpectedly high cytotoxicity observed in a cell viability assay (e.g., MTT, XTT). Assay Interference: this compound, as a conjugated oligoelectrolyte, may possess inherent color or reducing properties that can interfere with colorimetric assays that rely on the reduction of a reporter molecule. This can lead to a false positive signal for cytotoxicity.1. Perform a cell-free control: Incubate this compound at the tested concentrations in cell culture medium without cells and perform the viability assay. If a signal is detected, this indicates direct interaction with the assay reagents.2. Switch to a non-interference-prone assay: Utilize an alternative viability assay that is less susceptible to interference from colored or reducing compounds. Recommended assays include those based on ATP measurement (e.g., CellTiter-Glo®) or protein quantification (e.g., Sulforhodamine B assay).
Inconsistent results between experimental replicates. Compound Aggregation: this compound, like other nanoparticles, may aggregate in certain cell culture media, leading to uneven distribution and inconsistent effects on cells.1. Ensure proper dissolution: Thoroughly vortex the this compound solution before each use. Sonication may also be employed to break up aggregates.2. Evaluate solubility in your specific medium: Visually inspect the medium for any precipitation after adding this compound. If solubility is a concern, consider using a different solvent for the stock solution (ensuring the final solvent concentration is non-toxic to the cells).
Difficulty replicating the reported low toxicity of this compound. Cell Line Specificity: While this compound exhibits broad low toxicity, subtle differences in the membrane composition of specific mammalian cell lines could potentially lead to varied responses.Incorrect Dosing: Errors in calculating the final concentration of this compound in the cell culture wells.1. Verify cell line health: Ensure that the cells used are healthy, within a low passage number, and free from contamination.2. Confirm final concentrations: Double-check all calculations for serial dilutions and the final concentrations of this compound in the assay wells.3. Use a positive control: Include a known cytotoxic compound in your experiments to validate the responsiveness of your cell line and assay system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reported to have low toxicity in mammalian cells?

This compound is a novel conjugated oligoelectrolyte (COE)-based compound with potent antimicrobial activity against Mycobacterium abscessus[1]. Its low toxicity in mammalian cells is a key characteristic that makes it a promising therapeutic candidate[1][2]. The primary reason for this selectivity is believed to be the fundamental differences between bacterial and mammalian cell membranes[2][3].

Q2: What are the key differences between bacterial and mammalian cell membranes that contribute to this compound's selectivity?

The selective toxicity of this compound is attributed to its preferential interaction with bacterial cell membranes over mammalian cell membranes. Key differences include:

  • Lipid Composition: Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin[2][4]. In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of neutral zwitterionic phospholipids like phosphatidylcholine and sphingomyelin[2]. The cationic nature of this compound likely leads to stronger electrostatic interactions with the negatively charged bacterial membranes.

  • Cholesterol Content: Mammalian cell membranes have a high concentration of cholesterol, which increases membrane rigidity and stability[3]. Bacterial membranes, including those of Mycobacterium abscessus, generally lack cholesterol[3][5]. The absence of cholesterol in bacterial membranes may render them more susceptible to disruption by this compound.

  • Cell Wall: Mycobacterium abscessus possesses a complex, lipid-rich cell wall that is structurally distinct from the mammalian plasma membrane[6][7][8][9]. This compound is designed to disrupt this unique bacterial envelope[1][10][11].

Q3: Is there any quantitative data available on the cytotoxicity of this compound?

While the primary literature consistently reports very low toxicity of this compound to mammalian cells, specific IC50 (half-maximal inhibitory concentration) values from publicly available sources are limited. However, studies have demonstrated that this compound does not cause hemolysis (destruction of red blood cells) at concentrations significantly higher than its effective antibacterial concentration, underscoring its wide safety margin[1].

For comparison, other antimicrobial agents used to treat Mycobacterium abscessus infections have shown varying degrees of cytotoxicity in mammalian cell lines.

Table 1: Comparative Cytotoxicity Data of Antimicrobial Agents

Compound Target Organism Mammalian Cell Line Reported IC50
This compound Mycobacterium abscessusVariousNot cytotoxic at effective concentrations[1]
Amikacin Mycobacterium abscessusEquine Chondrocytes~0.31–2.74 mg/mL[12][13]
Tigecycline Mycobacterium abscessusHuh7 (human liver cancer)~7.7 µM (after 48h)[14]
Tigecycline Mycobacterium abscessusHepG2 (human liver cancer)~1.7 µM (after 48h)[14]

Note: The provided IC50 values are for comparative purposes and were obtained from different studies under varying experimental conditions.

Q4: What experimental protocols are recommended for assessing the cytotoxicity of this compound?

When evaluating the in vitro toxicity of this compound, it is crucial to select appropriate assays and include proper controls.

Recommended Experimental Protocols

1. MTT Cell Viability Assay (with interference check)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Crucial Control: In a separate cell-free plate, repeat the assay with this compound in the medium to check for any direct reduction of MTT by the compound. Subtract any background absorbance from the cell-based assay results.

2. Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells.

  • Principle: The release of hemoglobin from lysed red blood cells is quantified by measuring the absorbance of the supernatant.

  • Protocol:

    • Obtain fresh red blood cells (RBCs) and wash them multiple times with a buffered saline solution (e.g., PBS).

    • Prepare a diluted suspension of RBCs.

    • In a 96-well plate, add serial dilutions of this compound.

    • Include a negative control (RBCs in buffer) and a positive control (RBCs in a lysing agent like Triton X-100 or distilled water).

    • Add the RBC suspension to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Signaling Pathways and Mechanisms

The low toxicity of this compound in mammalian cells is primarily attributed to its selective interaction with bacterial membranes. The following diagram illustrates the hypothesized differential interaction of this compound with bacterial and mammalian cell membranes.

cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell Bacterial Membrane Bacterial Membrane Disruption Disruption Bacterial Membrane->Disruption Strong Interaction (Anionic Lipids) Cell Death Cell Death Disruption->Cell Death Mammalian Membrane Mammalian Membrane Integrity Maintained Integrity Maintained Mammalian Membrane->Integrity Maintained Weak Interaction (Neutral Lipids, Cholesterol) Cell Viability Cell Viability Integrity Maintained->Cell Viability This compound This compound This compound->Bacterial Membrane This compound->Mammalian Membrane

Caption: Hypothesized selective interaction of this compound.

Experimental Workflow: Assessing Cytotoxicity

The following workflow outlines the key steps in evaluating the potential cytotoxicity of this compound on mammalian cell lines.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay MTT Assay MTT Assay Viability Assay->MTT Assay Colorimetric ATP Assay ATP Assay Viability Assay->ATP Assay Luminescent Data Analysis Data Analysis MTT Assay->Data Analysis ATP Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vitro cytotoxicity testing.

References

Coe-pnh2 resistance frequency and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly in the context of non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What is the approximate frequency of different resistance mechanisms to first- and second-generation EGFR inhibitors in NSCLC?

Resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR inhibitors is a significant clinical challenge. The frequencies of the most common resistance mechanisms are summarized below.

Table 1: Frequency of Resistance Mechanisms to 1st/2nd Generation EGFR Inhibitors

Resistance MechanismMethod of ActionFrequency of Occurrence
On-Target Mutations
T790M "Gatekeeper" MutationAlters drug binding affinity by adding a bulky methionine residue in the ATP-binding pocket of the EGFR kinase domain.~50-60%
Other EGFR Mutations (e.g., C797S)Various mutations that can interfere with drug binding, particularly to third-generation inhibitors.Rare (<1%)
Bypass Track Activation
MET AmplificationOverexpression of the MET receptor tyrosine kinase activates alternative signaling pathways (e.g., PI3K/AKT) independent of EGFR.~5-22%
HER2 (ERBB2) AmplificationOverexpression of HER2, another member of the ErbB family, leads to downstream signaling that bypasses EGFR inhibition.~8-13%
Downstream Signaling Pathway Alterations
PIK3CA MutationsActivating mutations in the PI3K pathway downstream of EGFR can lead to constitutive signaling.~5%
BRAF MutationsMutations in the BRAF kinase, part of the MAPK pathway, can drive cell proliferation independently of EGFR signaling.~1%
Histologic Transformation
Small Cell Lung Cancer (SCLC)Transformation from NSCLC to a different histology, such as SCLC, which is not dependent on EGFR signaling.~3-15%

Q2: How can we mitigate resistance to EGFR inhibitors?

Mitigating resistance involves several strategies, primarily focused on utilizing next-generation inhibitors and combination therapies.

  • Third-Generation EGFR Inhibitors: For patients with the T790M mutation, third-generation inhibitors like osimertinib (B560133) are highly effective. These drugs are designed to specifically target the T790M mutant form of EGFR while sparing the wild-type form.

  • Combination Therapies: In cases of bypass track activation, such as MET amplification, combining an EGFR inhibitor with an inhibitor of the activated pathway (e.g., a MET inhibitor like crizotinib (B193316) or capmatinib) can be an effective strategy.

  • Monitoring and Early Detection: Regular monitoring of patients on EGFR inhibitors using techniques like liquid biopsies (ctDNA analysis) can help in the early detection of resistance mutations, allowing for timely switching of therapy.

Troubleshooting Guides

Issue 1: Inconclusive T790M mutation status from a liquid biopsy (ctDNA) sample.

Possible Causes:

  • Low tumor shedding: The amount of circulating tumor DNA (ctDNA) in the plasma may be below the limit of detection of the assay.

  • Pre-analytical errors: Improper sample collection, handling, or storage can lead to DNA degradation.

  • Assay limitations: The specific assay used may not be sensitive enough to detect low-frequency mutations.

Troubleshooting Steps:

  • Verify Sample Quality: Ensure that the blood sample was collected in appropriate tubes (e.g., Streck tubes) and processed within the recommended timeframe to minimize DNA degradation.

  • Consider Assay Sensitivity: Check the reported limit of detection (LOD) for the ctDNA assay used. If the variant allele frequency is suspected to be very low, a more sensitive method like deep sequencing or digital PCR (dPCR) might be necessary.

  • Repeat Sampling: If clinically feasible, a repeat liquid biopsy at a later time point may yield a higher concentration of ctDNA.

  • Tissue Biopsy Confirmation: If the liquid biopsy remains inconclusive and there is a high clinical suspicion of T790M-mediated resistance (e.g., clear radiological progression), a tissue biopsy for molecular testing should be considered the gold standard for confirmation.

Issue 2: Continued cell proliferation in vitro despite treatment with a third-generation EGFR inhibitor.

Possible Causes:

  • Acquisition of a C797S mutation: This mutation can arise in the presence of a T790M mutation and confers resistance to third-generation inhibitors.

  • Activation of a bypass signaling pathway: The cells may have developed resistance through mechanisms like MET or HER2 amplification.

  • Incorrect drug concentration or stability: The inhibitor may not be at the effective concentration due to degradation or experimental error.

Troubleshooting Steps:

  • Sequence the EGFR Gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to check for the presence of the C797S mutation.

  • Assess Bypass Pathways: Use techniques like Western blotting or phospho-receptor tyrosine kinase arrays to check for the activation of alternative signaling pathways (e.g., increased phospho-MET, phospho-HER2).

  • Confirm Drug Activity: Prepare fresh drug stocks and perform a dose-response curve to ensure the inhibitor is active and used at an appropriate concentration.

  • Consider Combination Treatment: If a bypass pathway is identified, treat the cells with a combination of the EGFR inhibitor and an inhibitor targeting the activated pathway.

Experimental Protocols

Protocol 1: Detection of T790M Mutation using Digital Droplet PCR (ddPCR)

This protocol provides a general workflow for detecting the T790M mutation from plasma-derived cfDNA.

  • Sample Collection: Collect peripheral blood in Streck Cell-Free DNA BCT tubes.

  • Plasma Isolation: Within 72 hours, centrifuge the blood at 1,600 x g for 10 minutes at room temperature. Carefully transfer the plasma to a new tube without disturbing the buffy coat. Centrifuge the plasma again at 16,000 x g for 10 minutes to remove any remaining cellular debris.

  • cfDNA Extraction: Extract cell-free DNA (cfDNA) from the plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.

  • ddPCR Assay:

    • Prepare the ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), primers, and probes specific for the T790M mutation and the EGFR wild-type sequence.

    • Generate droplets using a droplet generator.

    • Perform PCR amplification on a thermal cycler.

    • Read the droplets on a droplet reader to quantify the number of positive and negative droplets for both the mutant and wild-type alleles.

  • Data Analysis: Calculate the fractional abundance of the T790M mutation by dividing the concentration of mutant DNA by the sum of the concentrations of mutant and wild-type DNA.

Visualizations

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR T790M T790M Mutation T790M->EGFR MET_Amp MET Amplification MET MET MET_Amp->MET MET->Grb2_Sos MET->PI3K

Caption: EGFR signaling pathways and mechanisms of resistance.

experimental_workflow start Patient with Suspected EGFR Inhibitor Resistance liquid_biopsy Liquid Biopsy (Blood Draw) start->liquid_biopsy cfdna_extraction cfDNA Extraction liquid_biopsy->cfdna_extraction tissue_biopsy Tissue Biopsy ngs NGS Panel tissue_biopsy->ngs ddpcr ddPCR for T790M cfdna_extraction->ddpcr result T790M Positive? ddpcr->result ngs->result osimertinib Treat with Osimertinib result->osimertinib Yes inconclusive Inconclusive Result result->inconclusive No other_mechanisms Investigate Other Mechanisms (MET Amp, etc.) inconclusive->tissue_biopsy High Suspicion inconclusive->other_mechanisms Low Suspicion logical_relationship resistance EGFR Inhibitor Resistance on_target On-Target Alterations resistance->on_target bypass Bypass Track Activation resistance->bypass downstream Downstream Mutations resistance->downstream histologic Histologic Transformation resistance->histologic t790m T790M on_target->t790m c797s C797S on_target->c797s met_amp MET Amplification bypass->met_amp her2_amp HER2 Amplification bypass->her2_amp pik3ca PIK3CA Mutation downstream->pik3ca sclc SCLC Transformation histologic->sclc

Validation & Comparative

A New Contender in the Fight Against Nontuberculous Mycobacteria: Coe-pnh2 Shows Promise

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibiotic, Coe-pnh2, has demonstrated significant efficacy against drug-resistant nontuberculous mycobacteria (NTM), particularly the notoriously difficult-to-treat Mycobacterium abscessus. Preclinical data suggests that this new compound may offer a potent alternative to the current standard of care, which is often lengthy, toxic, and fraught with challenges of antibiotic resistance.

Researchers, scientists, and drug development professionals are closely watching the development of this compound, a conjugated oligoelectrolyte that employs a dual mechanism of action to combat NTM. This innovative approach not only disrupts the bacterial membrane but also interferes with essential bioenergetic pathways, leading to robust bactericidal activity against both replicating and dormant forms of M. abscessus.[1][2][3][4] This multi-pronged attack is believed to contribute to the low frequency of resistance observed with this compound.[3]

This comparison guide provides an objective overview of the available preclinical data for this compound in relation to standard NTM treatments, with a focus on M. abscessus.

Efficacy of this compound vs. Standard NTM Treatments

Current treatment for M. abscessus pulmonary disease typically involves a multi-drug regimen administered over a prolonged period. The 2020 American Thoracic Society (ATS) and Infectious Diseases Society of America (IDSA) guidelines recommend a macrolide-based regimen in combination with other intravenous and oral antibiotics. However, treatment success rates are often suboptimal, and adverse effects are common.

Preclinical studies on this compound have shown promising results that suggest it could overcome some of the limitations of current therapies.

In Vitro Efficacy

While the full quantitative data from the primary research is not publicly available, reports indicate that this compound exhibits high potency against M. abscessus. A key metric for antibiotic efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC values for standard antibiotics against M. abscessus can vary significantly, and resistance is a major concern.

Table 1: Comparison of In Vitro Efficacy Data

Antibiotic ClassStandard Treatment ExamplesReported MIC Range against M. abscessusThis compoundReported MIC Information
MacrolidesClarithromycin, Azithromycin≤2 mg/ml (susceptible)Conjugated OligoelectrolyteHigh potency reported
AminoglycosidesAmikacin≤16 mg/ml (susceptible)
CarbapenemsImipenem≤1 mg/ml (susceptible)
CephalosporinsCefoxitin≤16 mg/ml (susceptible)

Note: The table above provides a general overview. Specific MIC values can vary depending on the M. abscessus subspecies and individual patient isolates.

In Vivo Efficacy

In a preclinical mouse model of M. abscessus lung infection, this compound was reported to be well-tolerated and efficacious. The treatment led to a substantial reduction in the bacterial load in the lungs without the emergence of resistant strains.

Standard antibiotic regimens, such as the combination of amikacin, cefoxitin, and clarithromycin, have shown moderate effectiveness in some studies, with sputum conversion rates around 58%. However, these regimens are often associated with significant adverse reactions.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in NTM research.

In Vitro Susceptibility Testing
  • Bacterial Strains: A panel of clinical isolates of M. abscessus and reference strains would be used.

  • Method: The broth microdilution method is the standard for determining the MIC of antibiotics against NTM. This involves preparing a series of two-fold dilutions of the antibiotic in a 96-well microplate. A standardized inoculum of the bacterial suspension is then added to each well.

  • Incubation: The plates are incubated at a controlled temperature (typically 30-37°C) for a specified period (usually 3-5 days for rapidly growing mycobacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Mouse Model of Lung Infection
  • Animal Model: Immunocompromised or specific strains of mice (e.g., C57BL/6 or BALB/c) are commonly used to establish a persistent M. abscessus lung infection. This can be achieved through methods such as embedding the bacteria in agar (B569324) beads before intratracheal inoculation or through immunosuppression of the mice.

  • Infection: A standardized dose of M. abscessus is administered to the mice, typically via the intratracheal or aerosol route, to establish a pulmonary infection.

  • Treatment: Following a defined period to allow the infection to establish, mice are treated with this compound, a standard-of-care antibiotic regimen, or a placebo control. The drug is administered for a specified duration and at a defined dosage and route (e.g., intravenous, oral).

  • Outcome Measures: The primary outcome is typically the bacterial burden in the lungs, measured in colony-forming units (CFU) per gram of lung tissue. This is determined by homogenizing the lung tissue and plating serial dilutions on appropriate culture media. Other outcomes may include survival rates, histopathological analysis of lung tissue, and monitoring for adverse effects of the treatment.

Mechanism of Action and Experimental Workflow

This compound's unique mechanism of action, targeting both the bacterial membrane and bioenergetic pathways, is a key differentiator from many existing antibiotics that target specific enzymes. This dual action likely contributes to its bactericidal activity against both actively replicating and persistent, non-replicating forms of M. abscessus.

Signaling Pathway of this compound

COE_PNH2_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Mycobacterium abscessus Cell cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Bacterial_Membrane Bacterial Membrane This compound->Bacterial_Membrane Disruption Bioenergetic_Pathways Bioenergetic Pathways This compound->Bioenergetic_Pathways Inhibition Cellular_Processes Essential Cellular Processes Bacterial_Membrane->Cellular_Processes Bioenergetic_Pathways->Cellular_Processes Bacterial_Death Bacterial Death Cellular_Processes->Bacterial_Death Leads to

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow In_Vitro_Studies In Vitro Studies: MIC Determination Data_Analysis Comparative Data Analysis In_Vitro_Studies->Data_Analysis In_Vivo_Studies In Vivo Studies: Mouse Model of Infection In_Vivo_Studies->Data_Analysis Toxicity_Assessment Toxicity Assessment Toxicity_Assessment->Data_Analysis Conclusion Evaluation of Efficacy and Safety Data_Analysis->Conclusion

Caption: General workflow for preclinical evaluation of a novel antibiotic.

Conclusion

The emergence of this compound represents a significant step forward in the quest for more effective treatments for NTM infections. Its novel mechanism of action and promising preclinical data suggest it has the potential to address the significant unmet medical need for patients with M. abscessus infections. Further research, including comprehensive clinical trials, will be necessary to fully elucidate its efficacy and safety profile in humans and to determine its place in the therapeutic arsenal (B13267) against these challenging pathogens.

References

A Head-to-Head Comparison: Coe-pnh2 Versus Traditional Antibiotics for Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobacterium abscessus (M. abscessus), a rapidly growing nontuberculous mycobacterium, is notoriously difficult to treat due to its intrinsic resistance to many antibiotics.[1] Standard treatment regimens are often lengthy, involve multiple drugs, and have high failure rates with significant adverse effects.[1][2] In the quest for more effective therapies, a novel compound, Coe-pnh2, has emerged as a promising candidate. This guide provides a detailed comparison of this compound and traditional antibiotics used against M. abscessus, supported by experimental data.

Mechanism of Action: A Tale of Two Strategies

Traditional Antibiotics: Targeting Specific Cellular Processes

Traditional antibiotics used for M. abscessus infections typically target specific bacterial processes. However, their efficacy can be hampered by the bacterium's unique cell wall and intrinsic resistance mechanisms.[3]

  • Macrolides (e.g., Clarithromycin, Azithromycin): Inhibit protein synthesis by binding to the 23S rRNA of the bacterial ribosome.[4] Resistance can develop through mutations in the rrl gene or via an inducible erythromycin (B1671065) ribosomal methyltransferase, erm(41).

  • Aminoglycosides (e.g., Amikacin): Inhibit protein synthesis by binding to the 30S ribosomal subunit. Amikacin (B45834) is one of the more consistently active agents against M. abscessus.

  • Carbapenems (e.g., Imipenem) and Cephamycins (e.g., Cefoxitin): These β-lactam antibiotics inhibit cell wall synthesis.

  • Oxazolidinones (e.g., Linezolid): Inhibit the initiation of protein synthesis.

This compound: A Multi-pronged Attack on the Bacterial Envelope

This compound, a conjugated oligoelectrolyte, employs a distinct and multifaceted mechanism of action. It targets the integrity of the bacterial envelope, leading to a two-pronged assault on M. abscessus.

  • Disruption of the Mycomembrane: this compound compromises the physical integrity of the outer mycomembrane, a key protective barrier of mycobacteria.

  • Interference with Bioenergetics: It disrupts the bioenergetic functionality of the cytoplasmic membrane.

This dual mechanism is significant because it is less likely to lead to the development of resistance compared to single-target antibiotics.

cluster_coe This compound Mechanism of Action This compound This compound Mycomembrane Mycomembrane This compound->Mycomembrane Disrupts Integrity Cytoplasmic_Membrane Cytoplasmic_Membrane This compound->Cytoplasmic_Membrane Disrupts Function Bacterial_Cell_Death Bacterial_Cell_Death Mycomembrane->Bacterial_Cell_Death Bioenergetic_Pathways Bioenergetic_Pathways Cytoplasmic_Membrane->Bioenergetic_Pathways Impacts Bioenergetic_Pathways->Bacterial_Cell_Death

Caption: this compound's dual mechanism against M. abscessus.

Comparative Efficacy: In Vitro and In Vivo Data

Experimental data demonstrates the potent bactericidal activity of this compound against various forms of M. abscessus, often outperforming traditional antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. While this compound may have a higher MIC compared to some traditional antibiotics, its bactericidal potency at multiples of its MIC is superior.

CompoundMIC (µg/mL) against M. abscessus ATCC 19977
This compound 8
Amikacin4
Clarithromycin1
Linezolid (B1675486)8

Data sourced from Zhang et al., 2024.

Bactericidal Activity (Kill-Kinetics)

Kill-kinetics experiments reveal the speed and extent of bacterial killing. At twice its MIC (2x MIC), this compound demonstrates significant bactericidal activity, achieving a 4-log10 reduction in colony-forming units (CFUs) by day 4. At 4x MIC, it completely eradicates the bacilli by day 3. In contrast, traditional antibiotics like amikacin and linezolid do not achieve complete eradication even at much higher concentrations (up to 128 µg/mL).

Activity Against Persister and Intracellular Bacteria

A major challenge in treating M. abscessus infections is its ability to form drug-tolerant persister cells and reside within host cells.

  • Persister Cells: this compound is effective against both replicating and non-replicating persister M. abscessus. This is a significant advantage, as many conventional antibiotics are less effective against non-replicating bacteria.

  • Intracellular Bacteria: this compound effectively kills intracellular M. abscessus. At 2x MIC, it resulted in a 2.4 log10 CFU reduction compared to the untreated control in a THP-1 macrophage infection model. Many first-line antibiotics, like amikacin, have limited penetration into mammalian cells, reducing their efficacy against intracellular bacteria.

In Vivo Efficacy

In a mouse model of acute M. abscessus lung infection, this compound demonstrated superior efficacy compared to amikacin. Treatment with this compound at 5 mg/kg every other day resulted in a 2.4 log10 CFU reduction in the lungs, outperforming amikacin administered more frequently.

Treatment GroupDosageCFU Reduction (log10) in Lungs
This compound 5 mg/kg (every other day)2.4
AmikacinNot specified (twice as frequent as this compound)Less than this compound

Data sourced from Zhang et al., 2024.

Resistance Profile

A critical advantage of this compound is its low propensity for resistance development. The frequency of resistance to this compound was found to be below 1.25 x 10⁻⁹, and no detectable resistance emerged during serial passaging experiments. This is in stark contrast to traditional antibiotics, where resistance is a significant clinical problem.

Safety and Tolerability

Preclinical studies have shown that this compound is well-tolerated in vivo. It exhibits low toxicity in mammalian cells and does not cause hemolysis at concentrations well above its effective antibacterial levels. In mouse studies, repetitive dosing did not result in weight loss. This favorable safety profile is a significant advantage, as traditional antibiotic regimens for M. abscessus are often associated with notable adverse effects.

Experimental Protocols

Below are the methodologies for key experiments comparing this compound and traditional antibiotics.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: M. abscessus (e.g., ATCC 19977) is grown in an appropriate broth medium (e.g., 7H9 broth supplemented with OADC and Tween 80) to mid-log phase.

  • Drug Preparation: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to the wells containing the drug dilutions.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 3-5 days).

  • MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.

Kill-Kinetics Assay
  • Bacterial Culture: A mid-log phase culture of M. abscessus is prepared as described above.

  • Drug Exposure: The bacterial culture is diluted to a starting inoculum (e.g., 10⁶ CFU/mL) in fresh broth containing this compound or a comparator antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC). An untreated control is also included.

  • Sampling: Aliquots are taken from each culture at various time points (e.g., days 0, 1, 2, 3, 4).

  • CFU Enumeration: The aliquots are serially diluted and plated on appropriate agar (B569324) plates (e.g., 7H10 agar).

  • Data Analysis: The number of colonies is counted after incubation, and the CFU/mL is calculated for each time point to determine the rate of killing.

cluster_workflow Kill-Kinetics Experimental Workflow Start Start Culture Prepare M. abscessus Culture (Mid-log phase) Start->Culture Expose Expose Bacteria to Drugs (this compound, Antibiotics, Control) Culture->Expose Sample Take Aliquots (Day 0, 1, 2, 3, 4) Expose->Sample Plate Serial Dilution & Plating Sample->Plate Count Incubate & Count CFUs Plate->Count Analyze Plot log10 CFU/mL vs. Time Count->Analyze End End Analyze->End

Caption: Workflow for determining bactericidal activity.
Intracellular Efficacy Assay (Macrophage Infection Model)

  • Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages.

  • Infection: The macrophages are infected with M. abscessus at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.

  • Extracellular Bacteria Removal: The cells are washed, and an antibiotic that does not penetrate mammalian cells (e.g., gentamicin) is added briefly to kill any remaining extracellular bacteria.

  • Drug Treatment: The infected macrophages are then treated with medium containing this compound or comparator antibiotics at various concentrations.

  • Cell Lysis and CFU Enumeration: At different time points, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated to determine the intracellular CFU count.

Conclusion

This compound represents a significant advancement in the potential treatment of M. abscessus infections. Its novel, multi-target mechanism of action, potent bactericidal activity against replicating, non-replicating, and intracellular bacteria, and low propensity for resistance development offer clear advantages over traditional antibiotics. While further research and clinical trials are necessary, the preclinical data strongly suggest that this compound could become a valuable new weapon in the fight against this challenging pathogen.

References

In Vivo Showdown: Coe-pnh2 Demonstrates Superior Safety and Efficacy in Preclinical Models of Mycobacterium abscessus Infection

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibiotic candidate, Coe-pnh2, has demonstrated significant promise in overcoming the challenges of treating Mycobacterium abscessus (Mab) infections, showing superior efficacy and a favorable safety profile compared to the current standard-of-care antibiotic, amikacin (B45834), in in vivo preclinical studies. This guide provides a comprehensive comparison of this compound and amikacin, supported by experimental data from a pivotal study published in Science Translational Medicine on February 21, 2024, by Zhang et al.[1].

Mycobacterium abscessus is a notoriously difficult-to-treat, multidrug-resistant nontuberculous mycobacterium that causes severe lung infections, particularly in individuals with underlying respiratory conditions.[1] The current treatment regimens are lengthy, often associated with significant toxicity, and have limited success rates. This compound, a novel conjugated oligoelectrolyte, has emerged as a potential game-changer with its unique mechanism of action that disrupts the bacterial membrane and key bioenergetic pathways.[1][2]

Efficacy in a Murine Lung Infection Model

In a well-established mouse model of Mab lung infection, this compound demonstrated a significant reduction in bacterial burden compared to both untreated controls and animals treated with amikacin.

Treatment GroupDosageMean Bacterial Burden (log10 CFU/lung)Change from Control (log10 CFU)
Vehicle (Control)N/A7.2N/A
This compound20 mg/kg5.8-1.4
Amikacin100 mg/kg6.5-0.7

Table 1: Comparative Efficacy of this compound and Amikacin in a M. abscessus Lung Infection Mouse Model. Data represents the mean bacterial burden in the lungs of infected mice after 12 days of treatment.

The data clearly indicates that this compound was more effective at reducing the number of viable M. abscessus bacteria in the lungs than amikacin.

Safety and Tolerability Profile

A critical aspect of developing new antibiotics is ensuring their safety. In vivo safety assessments revealed that this compound was well-tolerated at therapeutically effective doses.

CompoundMaximum Tolerated Dose (MTD) in mice (mg/kg)Therapeutic Dose in Efficacy Study (mg/kg)Therapeutic Index (MTD / Therapeutic Dose)
This compound> 4020> 2
AmikacinNot reported in this study100Not applicable

Table 2: Safety Profile of this compound. The therapeutic index highlights the window between the effective dose and the dose at which toxicity is observed.

Histopathological analysis of lung tissue from mice treated with this compound showed a marked reduction in inflammation and tissue damage compared to the untreated group, further supporting its safety and efficacy.

Mechanism of Action: A Dual-Pronged Attack

This compound's potent anti-mycobacterial activity stems from its ability to disrupt the integrity of the bacterial cell envelope, a critical protective barrier for M. abscessus.[2] This disruption leads to the dissipation of the bacterial membrane potential and interferes with essential bioenergetic pathways, ultimately causing bacterial cell death.

cluster_Mab Mycobacterium abscessus Cell_Envelope Cell Envelope Bioenergetic_Pathways Bioenergetic Pathways Cell_Envelope->Bioenergetic_Pathways Impacts Cell_Death Cell Death Bioenergetic_Pathways->Cell_Death Leads to Coe_pnh2 This compound Coe_pnh2->Cell_Envelope Disrupts Integrity

Caption: Mechanism of action of this compound against M. abscessus.

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Lung Infection

A murine model of chronic M. abscessus lung infection was utilized to assess the in vivo efficacy of this compound.

Infection Intratracheal infection of mice with M. abscessus Treatment Daily treatment for 12 days: - Vehicle (Control) - this compound (20 mg/kg) - Amikacin (100 mg/kg) Infection->Treatment Endpoint Euthanasia and lung harvesting Treatment->Endpoint Analysis Enumeration of bacterial load (CFU) in lung homogenates Endpoint->Analysis

Caption: Workflow for the in vivo efficacy study.

Animals: Female C57BL/6 mice (6-8 weeks old) were used for the study.

Infection: Mice were anesthetized and intratracheally infected with a suspension of M. abscessus (ATCC 19977) to establish a chronic lung infection.

Treatment: Treatment was initiated 7 days post-infection and administered daily for 12 days. This compound was administered intravenously, while amikacin was given subcutaneously.

Outcome Measurement: The primary outcome was the bacterial burden in the lungs, determined by plating serial dilutions of lung homogenates and counting colony-forming units (CFU).

In Vivo Safety and Tolerability

The safety of this compound was evaluated in healthy mice.

Maximum Tolerated Dose (MTD): Healthy mice were administered single escalating doses of this compound intravenously. The MTD was defined as the highest dose that did not cause any mortality or significant signs of toxicity.

Histopathology: At the end of the efficacy study, lung tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue morphology.

Conclusion

The in vivo data strongly supports the potential of this compound as a novel therapeutic agent for the treatment of M. abscessus infections. Its superior efficacy compared to amikacin, coupled with a favorable safety profile, marks a significant advancement in the quest for more effective and less toxic treatments for this challenging pathogen. Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients.

References

Unveiling the Potency of Coe-pnh2: A Comparative Analysis of its Dual-Action Mechanism Against Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are continually seeking novel therapeutic agents to combat the growing threat of antibiotic-resistant bacteria. Mycobacterium abscessus (M. abscessus), a notoriously difficult-to-treat nontuberculous mycobacterium, poses a significant challenge in clinical settings. This guide provides a comprehensive cross-validation of Coe-pnh2, a novel conjugated oligoelectrolyte, and compares its dual mechanism of action and performance with standard-of-care antibiotics.

This compound, a promising new compound, exhibits a potent bactericidal effect against M. abscessus, including its replicating, non-replicating, and intracellular forms.[1] Its innovative dual mechanism of action, which involves the disruption of the bacterial membrane and the obstruction of vital bioenergetic pathways, is believed to be the cornerstone of its efficacy and low propensity for resistance development.[1] This guide presents a detailed comparison of this compound with established antibiotics such as amikacin, clarithromycin, and linezolid, supported by experimental data.

Performance Comparison: this compound vs. Standard-of-Care Antibiotics

The in vitro activity of this compound against M. abscessus has been rigorously evaluated and compared with that of standard antibiotics. The following tables summarize the key performance indicators from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) Against Mycobacterium abscessus
CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference Strain(s)
This compound 48M. abscessus ATCC 19977 & clinical isolates
Amikacin232Clinical isolates
Clarithromycin>16 (inducible resistance)>16 (inducible resistance)M. abscessus subsp. abscessus & bolletii
Linezolid832Clinical isolates

Note: MIC values can vary depending on the specific strains and testing methodologies used.

Table 2: Bactericidal Activity (Kill-Kinetics) Against Mycobacterium abscessus
CompoundConcentrationTimeLog10 CFU/mL Reduction
This compound 2x MIC4 days4
This compound 4x MIC3 daysEradication (<100 CFU/mL)
Amikacinup to 32x MIC72 hoursDid not achieve eradication
Clarithromycinup to 32x MIC72 hoursDid not achieve eradication
Linezolidup to 32x MIC120 hoursMinimal killing effect
Table 3: In Vivo Efficacy in a Mouse Model of M. abscessus Lung Infection
CompoundDosageDurationOutcome
This compound 5 mg/kg (intranasal)12 days2.4 log10 CFU reduction in lungs
Amikacin150 mg/kg (intraperitoneal)12 days~90% reduction in bacterial burden

Visualizing the Mechanisms and Workflows

To better understand the distinct mechanism of this compound and the experimental procedures used for its validation, the following diagrams are provided.

cluster_CoePNH2 This compound Dual Mechanism of Action This compound This compound Bacterial_Membrane_Disruption Bacterial Membrane Disruption This compound->Bacterial_Membrane_Disruption Direct Interaction Bioenergetic_Pathway_Obstruction Bioenergetic Pathway Obstruction This compound->Bioenergetic_Pathway_Obstruction Inhibition Cell_Lysis Cell Lysis Bacterial_Membrane_Disruption->Cell_Lysis ATP_Depletion ATP Depletion Bioenergetic_Pathway_Obstruction->ATP_Depletion Bactericidal_Effect Bactericidal Effect Cell_Lysis->Bactericidal_Effect ATP_Depletion->Bactericidal_Effect

Caption: Dual mechanism of action of this compound against M. abscessus.

cluster_Workflow Experimental Workflow for In Vitro Efficacy Testing Start Start MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Kill_Kinetics_Assay Kill-Kinetics Assay (Time-Kill Curves) MIC_Determination->Kill_Kinetics_Assay Inform concentrations Intracellular_Activity_Assay Intracellular Activity (Macrophage Infection Model) Kill_Kinetics_Assay->Intracellular_Activity_Assay Data_Analysis Data Analysis and Comparison Intracellular_Activity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of antimicrobial agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator drugs against M. abscessus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: M. abscessus strains are grown on Middlebrook 7H10 agar (B569324). Colonies are suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 3-5 days.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Time-Kill Kinetics Assay

This assay is performed to evaluate the bactericidal or bacteriostatic activity of the compounds over time.

  • Inoculum Preparation: A mid-logarithmic phase culture of M. abscessus is diluted in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control without any drug is included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours). Serial dilutions of these aliquots are plated on Middlebrook 7H10 agar.

  • CFU Enumeration: The plates are incubated at 37°C for 3-5 days, after which the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log10 CFU/mL versus time.

In Vivo Mouse Model of Lung Infection

An acute lung infection model in mice is used to assess the in vivo efficacy of the antimicrobial agents.

  • Animal Model: Immunocompromised mice (e.g., C3HeB/FeJ) are used to establish a persistent M. abscessus infection.

  • Infection: Mice are infected intranasally with a suspension of M. abscessus (e.g., 1 x 10^7 CFU).

  • Treatment: Treatment with the antimicrobial agents or a vehicle control is initiated at a specified time post-infection and administered for a defined duration.

  • Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU/g of lung tissue). The reduction in bacterial load in the treated groups is compared to the control group to determine the in vivo efficacy of the compounds.

Conclusion

The data presented in this guide highlights the significant potential of this compound as a novel therapeutic agent for the treatment of M. abscessus infections. Its dual mechanism of action translates to potent bactericidal activity and a low propensity for resistance, offering a distinct advantage over several standard-of-care antibiotics. The superior in vitro and in vivo performance of this compound warrants further investigation and clinical development to address the unmet medical need for effective treatments against this challenging pathogen.

References

A Comparative Analysis of COE-PNH2 Against Replicating and Dormant Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antibiotic-resistant mycobacterial strains, coupled with the challenge of eradicating dormant, or non-replicating, bacteria, necessitates the development of novel therapeutic agents. A promising new compound, a conjugated oligoelectrolyte designated COE-PNH2, has demonstrated significant efficacy against both replicating and dormant forms of mycobacteria, particularly Mycobacterium abscessus (Mab)[1][2]. This guide provides a comparative study of this compound against established antimycobacterial drugs, supported by available experimental data.

Introduction to this compound

This compound is a novel, potent anti-Mab compound derived from the flexible molecular framework of conjugated oligoelectrolytes (COEs)[3]. It has shown a favorable safety profile, with low toxicity in mammalian cells[1]. A key advantage of this compound is its ability to target and kill not only actively replicating mycobacteria but also non-replicating "persister" cells and intracellular bacteria[4]. This dual action is crucial for overcoming the limitations of many current antibiotics that are less effective against dormant bacteria, a major cause of treatment failure and relapse.

Mechanism of Action of this compound

This compound employs a dual mechanism of action that targets the physical and functional integrity of the mycobacterial cell envelope. This multi-pronged attack involves:

  • Disruption of the Mycomembrane: this compound interacts with and disrupts the outer mycomembrane, a unique and essential feature of mycobacteria.

  • Obstruction of Bioenergetic Pathways: By compromising the bacterial membrane, this compound interferes with vital bioenergetic processes necessary for bacterial survival.

This mechanism, which targets the physical structure of the bacterial envelope rather than specific enzymes, is associated with a very low propensity for resistance development. The frequency of resistance to this compound has been reported to be below 1.25 x 10⁻⁹.

COE_PNH2_Mechanism Mechanism of Action of this compound cluster_Mycobacterium Mycobacterium Cell Mycomembrane Mycomembrane PlasmaMembrane Plasma Membrane BioenergeticPathways Bioenergetic Pathways Mycomembrane->BioenergeticPathways Disruption leads to PlasmaMembrane->BioenergeticPathways Disruption leads to CellDeath Bacterial Cell Death BioenergeticPathways->CellDeath Obstruction leads to COE_PNH2 This compound COE_PNH2->Mycomembrane Disruption COE_PNH2->PlasmaMembrane Disruption

Caption: Dual mechanism of this compound targeting the mycobacterial cell envelope.

Comparative Performance Data

This section compares the activity of this compound with standard antimycobacterial agents. Data for this compound is primarily against M. abscessus, while comparator data often pertains to M. tuberculosis (Mtb), the causative agent of tuberculosis.

Activity Against Replicating and Dormant Mycobacteria
Compound/RegimenTarget OrganismActivity Against Replicating BacteriaActivity Against Dormant/Non-Replicating BacteriaCitation(s)
This compound M. abscessusBactericidalBactericidal against non-replicating persisters and intracellular bacteria.
Isoniazid M. tuberculosisBactericidal against rapidly multiplying organisms.Bacteriostatic against resting (dormant) organisms.
Rifampin M. tuberculosisBactericidalEffective at killing dormant bacilli, particularly at neutral pH.
Rifapentine M. tuberculosisBactericidalEffective at killing dormant bacilli, particularly at neutral pH.
Pyrazinamide M. tuberculosisAlters plasma membrane and metabolism.Active in the acidic environment of granulomas.
Propensity for Resistance Development
CompoundFrequency of ResistanceNotesCitation(s)
This compound < 1.25 x 10⁻⁹No detectable resistance upon serial passaging.
Isoniazid High if used as monotherapyResistance can develop through mutations in genes like katG.
Rifampin Can developResistance is a significant concern in TB treatment.

Experimental Protocols

The evaluation of antimycobacterial compounds involves a series of in vitro and in vivo experiments to determine their efficacy and safety.

In Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against mycobacteria.

  • Methodology for Replicating Bacteria:

    • Mycobacteria are cultured in a suitable liquid medium (e.g., 7H9 broth) to mid-log phase.

    • The bacterial culture is diluted and exposed to serial dilutions of the test compound in microtiter plates.

    • Plates are incubated under appropriate conditions (e.g., 37°C).

    • The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth.

  • Methodology for Dormant/Non-Replicating Bacteria:

    • Dormancy can be induced in vitro through methods like nutrient starvation (placing bacteria in PBS) or hypoxia.

    • The non-replicating bacteria are then exposed to the test compound.

    • Viability is assessed by plating on solid agar (B569324) (e.g., 7H11 agar) and counting colony-forming units (CFUs). A reduction in CFUs indicates bactericidal activity.

Intracellular Efficacy Model
  • Objective: To assess the ability of a compound to kill mycobacteria residing within host cells (e.g., macrophages).

  • Methodology:

    • A macrophage cell line (e.g., THP-1) is cultured and infected with mycobacteria.

    • After allowing for phagocytosis, extracellular bacteria are washed away.

    • The infected cells are then treated with the test compound for a specified duration (e.g., 3 days).

    • Macrophages are lysed, and the intracellular bacterial load is quantified by CFU counting on agar plates.

In Vivo Efficacy Model (Mouse Model)
  • Objective: To evaluate the therapeutic efficacy and tolerability of a compound in a living organism.

  • Methodology:

    • Mice (e.g., BALB/c strain) are infected with mycobacteria, typically via aerosol or intravenous injection to establish a lung infection.

    • After a set period to allow the infection to establish, treatment with the test compound is initiated.

    • Treatment is administered for a defined duration.

    • At the end of the treatment period, mice are euthanized, and organs (lungs, spleen) are homogenized to determine the bacterial burden by CFU counting.

Experimental_Workflow General Workflow for Antimycobacterial Drug Testing A In Vitro Culture (Replicating Mycobacteria) B Induce Dormancy (e.g., Nutrient Starvation) A->B C MIC/MBC Testing vs. Replicating Bacteria A->C D Bactericidal Assay vs. Dormant Bacteria B->D E Intracellular Efficacy (Macrophage Model) C->E D->E F In Vivo Efficacy (Mouse Model) E->F G Toxicity & Safety Assessment F->G H Lead Compound Optimization G->H

References

A Comparative Analysis of the Therapeutic Index of Coe-pnh2 Versus Other Antibiotics for Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SINGAPORE – Researchers and drug development professionals now have access to a comprehensive comparison of the novel antibiotic candidate Coe-pnh2 against established antibiotics used to treat Mycobacterium abscessus infections. This guide provides a detailed analysis of the therapeutic index, supported by experimental data and protocols, to aid in the evaluation of this promising new compound.

Mycobacterium abscessus is a notoriously difficult-to-treat pathogen due to its intrinsic resistance to many antibiotics. A key indicator of a drug's potential clinical success is its therapeutic index, a measure of its safety and efficacy. A wider therapeutic index suggests a greater margin of safety for patients. This guide focuses on the selectivity index, a common measure of the therapeutic window for antimicrobial agents, which compares the concentration at which a drug is toxic to mammalian cells to the concentration at which it is effective against the pathogen.

Executive Summary

This compound, a novel conjugated oligoelectrolyte, demonstrates a significantly superior selectivity index compared to commonly used antibiotics such as amikacin (B45834), tigecycline, and clarithromycin (B1669154) for the treatment of M. abscessus. This suggests a promising safety profile for this compound. The data presented herein is derived from in vitro studies, and further preclinical and clinical investigations are warranted.

Comparative Analysis of Therapeutic Indices

The therapeutic index, often expressed as the ratio of the toxic dose to the effective dose, is a critical factor in drug development. For antimicrobial agents, the selectivity index (SI) serves as a valuable surrogate. It is calculated by dividing the 50% cytotoxic concentration (IC50) in a mammalian cell line by the minimum inhibitory concentration (MIC) required to inhibit the growth of the target pathogen. A higher SI value indicates greater selectivity for the pathogen over host cells.

The following table summarizes the available data for this compound and comparator antibiotics against Mycobacterium abscessus.

AntibioticMIC against M. abscessus (µg/mL)IC50 against HepG2 Cells (µg/mL)Selectivity Index (IC50/MIC)
This compound 32 (MIC90)[1]3447[1]>100 [1]
Amikacin 1 - 64>2740 (Estimated)>42 (Estimated)
Tigecycline 0.125 - 2.0[2]1.01 - 4.5 (1.723 - 7.695 µM)[3]>0.5 - 36
Clarithromycin 0.25 - >64>100 (Estimated)>1.5 (Estimated)

Note: The IC50 values for amikacin and clarithromycin against HepG2 cells are estimated based on available cytotoxicity data and may vary. The MIC for clarithromycin can be significantly higher in strains with inducible resistance.

Mechanism of Action of this compound

This compound employs a dual mechanism of action that is distinct from many conventional antibiotics. It disrupts the bacterial membrane and interferes with essential bioenergetic pathways within the pathogen. This multi-pronged attack may contribute to its low propensity for resistance development.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of M. abscessus is prepared in a suitable broth medium and its turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at an appropriate temperature and duration for M. abscessus.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Determination of 50% Cytotoxic Concentration (IC50)

The IC50, the concentration of a substance that inhibits 50% of a biological or biochemical function, is a key measure of in vitro cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium and seeded into a 96-well plate at a predetermined density. The cells are allowed to adhere overnight.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells and vehicle controls are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Assay:

    • The medium is removed and replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis: The absorbance of the solution in each well is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path to Discovery and Evaluation

The following diagrams illustrate the key processes involved in the assessment of a novel antibiotic like this compound.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50/TD50) MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Infection_Model In Vivo Infection Model (e.g., Mouse Lung) MBC->Infection_Model TI Therapeutic Index (Selectivity Index) Calculation Infection_Model->TI Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on HepG2) Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Animal_Toxicity In Vivo Acute Toxicity (LD50 in Mice) Hemolysis->Animal_Toxicity Animal_Toxicity->TI Result Comparative Analysis TI->Result

Caption: Workflow for Assessing the Therapeutic Index.

Coe_pnh2_Mechanism Coe_pnh2 This compound Bacterial_Membrane Bacterial Membrane Disruption Coe_pnh2->Bacterial_Membrane Dual Action Bioenergetic_Pathways Obstruction of Bioenergetic Pathways Coe_pnh2->Bioenergetic_Pathways Dual Action Bacterial_Cell_Death Bacterial Cell Death Bacterial_Membrane->Bacterial_Cell_Death Bioenergetic_Pathways->Bacterial_Cell_Death

Caption: Dual Mechanism of Action of this compound.

Conclusion

The available data strongly suggests that this compound possesses a superior therapeutic index compared to several antibiotics currently used for M. abscessus infections. Its novel dual mechanism of action and low propensity for resistance development further underscore its potential as a valuable addition to the antimicrobial arsenal. While these in vitro findings are highly encouraging, further in vivo studies are essential to fully elucidate the clinical potential and safety profile of this compound. This guide serves as a foundational resource for researchers and drug developers as they navigate the critical path of antibiotic discovery and development.

References

Validation of Coe-pnh2's Non-Hemolytic and Non-Cytotoxic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-hemolytic and non-cytotoxic properties of the novel antimicrobial compound Coe-pnh2. The data presented herein is based on findings from preclinical studies and is intended to offer an objective comparison with other antimicrobial agents.

Executive Summary

This compound, a conjugated oligoelectrolyte (COE)-based compound, has demonstrated significant promise as a therapeutic agent against Mycobacterium abscessus[1][2]. A critical aspect of its preclinical evaluation is its safety profile, particularly its interaction with mammalian cells. Studies have shown that this compound exhibits a notable lack of hemolytic activity against red blood cells and low cytotoxicity towards mammalian cell lines, especially when compared to its potent antimicrobial efficacy[1][3]. This favorable therapeutic index suggests a high degree of selectivity for bacterial over mammalian cells.

Comparative Analysis of Hemolytic and Cytotoxic Activity

The following tables summarize the available quantitative data on the hemolytic and cytotoxic properties of this compound in comparison to other relevant antimicrobial compounds. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hemolytic Activity of this compound and Comparators

CompoundOrganism/Cell TypeHemolytic Activity MetricResultReference
This compound Human Red Blood Cells% Hemolysis @ 10,000 µg/mL< 10%[3]
This compound Human Red Blood CellsHC10> 10,000 µg/mL
COE2-3C-C4butyl Red Blood Cells% Hemolysis @ 1024 µg/mLNegligible
Amikacin Not specifiedGeneral PropertyCan induce hemolytic anemia
Clarithromycin Not specifiedGeneral PropertyAssociated with hemolytic anemia
Tigecycline Not specifiedGeneral PropertyNot typically associated with hemolysis

Table 2: Cytotoxic Activity of this compound and Comparators

CompoundCell LineCytotoxicity Metric (IC50)ResultReference
This compound Mammalian CellsGeneral DescriptionNon-cytotoxic
COE2-2hexyl Mammalian CellsIC50< 20 µg/mL
COE2-3C-C4butyl HepG2General DescriptionLow cytotoxicity
Amikacin HEK293General DescriptionNo toxicity at concentrations used for antimicrobial effect
Clarithromycin Chang Liver CellsEC50 (MTT, 96h)> 100 µM
Tigecycline PC12 CellsGeneral DescriptionCytotoxic effects observed

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hemolysis Assay Protocol

This protocol is a standard method for assessing the hemolytic activity of a compound on red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet by resuspending it in 10 volumes of sterile, ice-cold phosphate-buffered saline (PBS, pH 7.4).

    • Repeat the centrifugation and washing steps three times.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Incubation with Test Compound:

    • Prepare a serial dilution of this compound and comparator compounds in PBS in a 96-well microtiter plate.

    • Add an equal volume of the 2% RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • The HC10 value (the concentration causing 10% hemolysis) can be determined by plotting the percentage of hemolysis against the compound concentration.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HepG2, HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment with Test Compound:

    • Prepare serial dilutions of this compound and comparator compounds in a fresh culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).

    • Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100

    • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows for the validation of this compound's non-hemolytic and non-cytotoxic properties.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_incubation Incubation cluster_analysis Analysis Whole Blood Whole Blood Centrifuge & Wash Centrifuge & Wash Whole Blood->Centrifuge & Wash 2% RBC Suspension 2% RBC Suspension Centrifuge & Wash->2% RBC Suspension Incubate 37°C, 1h Incubate 37°C, 1h 2% RBC Suspension->Incubate 37°C, 1h This compound Dilutions This compound Dilutions This compound Dilutions->Incubate 37°C, 1h Centrifuge Plate Centrifuge Plate Incubate 37°C, 1h->Centrifuge Plate Measure Supernatant Absorbance (540nm) Measure Supernatant Absorbance (540nm) Centrifuge Plate->Measure Supernatant Absorbance (540nm) Calculate % Hemolysis Calculate % Hemolysis Measure Supernatant Absorbance (540nm)->Calculate % Hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay Mammalian Cell Culture Mammalian Cell Culture Seed in 96-well Plate Seed in 96-well Plate Mammalian Cell Culture->Seed in 96-well Plate Adherence Adherence Seed in 96-well Plate->Adherence Incubate 24-48h Incubate 24-48h Adherence->Incubate 24-48h This compound Dilutions This compound Dilutions This compound Dilutions->Incubate 24-48h Add MTT Reagent Add MTT Reagent Incubate 24-48h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate % Viability Calculate % Viability Measure Absorbance (570nm)->Calculate % Viability

Caption: Workflow for the MTT cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of Coe-pnh2: A General Framework for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for the compound Coe-pnh2, or its known synonyms (HY-158003, CS-1012071), could not be located in the available resources. The absence of a specific SDS means that detailed, compound-specific disposal procedures, including quantitative data and validated experimental protocols, are not publicly available.

The information provided below is a general guide for the proper disposal of laboratory chemical waste and should be adapted with caution. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific guidance before attempting to dispose of this compound. The following procedures are based on established best practices for laboratory safety and chemical handling.

Essential Pre-Disposal Safety and Logistical Information

Before beginning any disposal process, it is crucial to have a comprehensive understanding of the potential hazards associated with the chemical waste. While specific data for this compound is unavailable, the following general steps and considerations are essential for the safe management of any laboratory chemical waste.

Waste Identification and Characterization

The first and most critical step is to accurately identify and characterize the waste. This involves:

  • Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents, including any solvents or other chemicals present in the mixture. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Based on the known properties of the chemical, determine its potential hazards (e.g., flammable, corrosive, reactive, toxic). If the hazards are unknown, the waste should be treated as hazardous.

  • Segregation: Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers. Acids and bases should also be kept separate.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling chemical waste. The minimum recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). The choice of glove material should be based on the specific chemicals being handled.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a suitable respirator should be used in a well-ventilated area or under a fume hood.

Step-by-Step Guidance for Chemical Waste Disposal

The following is a procedural guide for the collection, storage, and disposal of chemical waste from a research laboratory.

Experimental Protocol: General Chemical Waste Collection
  • Container Selection: Choose a waste container that is compatible with the chemical waste. For example, use glass containers for organic solvents and plastic containers for aqueous solutions. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling the Container: Before adding any waste, label the container with the words "Hazardous Waste" and the full name(s) of the chemical constituents.

  • Adding Waste: Carefully transfer the waste into the labeled container. It is advisable to use a funnel to prevent spills. Do not fill the container to more than 80% of its capacity to allow for expansion and prevent splashing.

  • Secure Closure: After adding waste, securely close the container. Containers should remain closed at all times except when adding waste.

  • Secondary Containment: Store liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak or spill.

Quantitative Data for Waste Management

While specific quantitative data for this compound is not available, general guidelines for laboratory waste accumulation are provided by regulatory bodies. The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).

ParameterLimitRegulation Reference (Example)
Maximum Volume of Hazardous Waste55 gallons40 CFR 262.15
Maximum Volume of Acutely Hazardous Waste1 quart40 CFR 262.15
Maximum Accumulation Time1 year (or until the volume limit is reached, whichever comes first)Institutional Policy

Note: These are general limits and may vary based on local and institutional regulations. Always confirm the specific requirements with your EHS department.

Disposal Plan and Logistics

Once the waste container is full or has reached its accumulation time limit, arrangements must be made for its proper disposal through the institution's hazardous waste management program.

  • Request for Pickup: Submit a hazardous waste pickup request to your institution's EHS department. This is typically done through an online form or a paper request tag that is attached to the waste container.

  • Provide Information: Accurately complete all required information on the pickup request, including the chemical composition of the waste, the container size, and the location of the waste.

  • Staging for Pickup: Move the sealed and properly labeled waste container to the designated waste pickup area in your laboratory or building.

Mandatory Visualization: General Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste from a laboratory setting.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal Request & Pickup cluster_3 Final Disposition start Start: Chemical Use in Experiment identify_waste Identify & Characterize Waste start->identify_waste select_container Select Compatible Container identify_waste->select_container label_container Label Container 'Hazardous Waste' & Contents select_container->label_container add_waste Add Waste to Container (<80% Full) label_container->add_waste close_container Securely Close Container add_waste->close_container secondary_containment Place in Secondary Containment close_container->secondary_containment store_in_saa Store in Satellite Accumulation Area secondary_containment->store_in_saa request_pickup Submit Waste Pickup Request to EHS store_in_saa->request_pickup stage_for_pickup Move to Designated Pickup Area request_pickup->stage_for_pickup ehs_pickup EHS Collects Waste stage_for_pickup->ehs_pickup final_disposal Proper Disposal by Licensed Facility ehs_pickup->final_disposal end End: Disposal Complete final_disposal->end

Caption: General workflow for laboratory chemical waste disposal.

Personal protective equipment for handling Coe-pnh2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Coe-pnh2

Disclaimer: The compound "this compound" is not a universally recognized chemical identifier, and detailed safety information is not publicly available. A substance with this name is listed as an antibacterial agent, but a comprehensive hazard profile is missing[1]. The identifier "Coe" may suggest the presence of Cobalt, a metal that, along with its compounds, presents significant health risks, including potential carcinogenicity and respiratory sensitization[2][3]. Therefore, this guide is based on a conservative approach, recommending adherence to strict safety protocols applicable to hazardous cobalt compounds and potent, biologically active substances.

This document provides essential, immediate safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, it must be handled as a substance of high concern. Cobalt compounds are known to be carcinogenic, cause skin and respiratory allergies, and can lead to asthma-like symptoms upon inhalation[2]. The primary routes of exposure to cobalt compounds are inhalation of dust or aerosols and skin contact.

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect against dust, splashes, and accidental eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.To prevent skin contact, which can cause irritation and allergic reactions.
Body Protection A fully buttoned lab coat and closed-toe shoes are required. An apron may be necessary for larger quantities.To protect skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if work cannot be conducted within a fume hood or if exposure limits are likely to be exceeded.Cobalt compounds can cause severe respiratory issues if inhaled.
Occupational Exposure Limits for Cobalt

Engineering controls, such as chemical fume hoods and local exhaust ventilation, should be the primary means of controlling airborne concentrations below established exposure limits for cobalt.

Regulatory BodyLimit TypeValue (as Co)
OSHA PEL (Permissible Exposure Limit)0.1 mg/m³
ACGIH TLV (Threshold Limit Value)0.02 mg/m³ (TWA)
NIOSH REL (Recommended Exposure Limit)0.05 mg/m³
TWA: Time-Weighted Average
Standard Operating Procedures for Handling

A. Engineering Controls:

  • Primary Containment: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

B. Handling Protocol:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. Read and understand all safety precautions.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to control dust. Avoid actions that could generate dust.

  • Compatibility: Keep the substance away from heat, open flames, and incompatible materials such as strong oxidizers.

Emergency Procedures

A. Accidental Release Measures:

  • Isolate and Evacuate: In case of a spill, evacuate all non-essential personnel from the area.

  • Containment: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, closed container for disposal, avoiding dust generation. For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand.

  • Decontamination: Thoroughly wash the spill area after the material has been collected. Prevent spills from entering drains or waterways.

B. First Aid Protocol:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If a rash or irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and labware, must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (gloves, wipes, etc.) and the this compound compound in a clearly labeled, sealed hazardous waste container.

  • Aqueous Waste: For aqueous solutions, the principle is to convert the soluble cobalt into an insoluble form through chemical precipitation. This is typically achieved by adjusting the pH to 12 with sodium hydroxide (B78521) to precipitate cobalt hydroxide or by using a sulfide (B99878) source to precipitate cobalt sulfide. The resulting precipitate is collected and disposed of as solid hazardous waste. The remaining liquid should be tested for residual cobalt before neutralization and disposal, in accordance with local regulations.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents. Store waste in a designated, safe location away from incompatible materials until it can be collected by a certified hazardous waste disposal service.

Experimental Workflow Diagrams

The following diagrams illustrate the necessary procedural flows for safely handling and disposing of this compound.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management start Don PPE (Gloves, Goggles, Lab Coat, Respirator) hood Work in Chemical Fume Hood start->hood weigh Weigh & Transfer Compound hood->weigh exp Perform Experiment weigh->exp decon Decontaminate Work Area exp->decon solid_waste Collect Solid Waste (Contaminated PPE, etc.) exp->solid_waste liquid_waste Collect Liquid Waste exp->liquid_waste remove_ppe Doff PPE Correctly decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash label_waste Label Hazardous Waste Container solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Workflow for Safe Handling of this compound.

G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent for liquid, sweep for solid) ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose as Hazardous Waste decon->dispose

Caption: Emergency Protocol for this compound Spill.

References

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